1-(Chloromethyl)-2-fluoro-3,4-dimethoxybenzene
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 40842. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-(chloromethyl)-2-fluoro-3,4-dimethoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClFO2/c1-12-7-4-3-6(5-10)8(11)9(7)13-2/h3-4H,5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RASIHJHGNLXRPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)CCl)F)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10285184 | |
| Record name | 1-(chloromethyl)-2-fluoro-3,4-dimethoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10285184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1716-43-4 | |
| Record name | NSC40842 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40842 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(chloromethyl)-2-fluoro-3,4-dimethoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10285184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to 1-(chloromethyl)-2-fluoro-3,4-dimethoxybenzene: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical and chemical properties of 1-(chloromethyl)-2-fluoro-3,4-dimethoxybenzene, a substituted aromatic compound with potential applications in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from structurally related compounds to predict its characteristics and offer insights into its synthesis and handling. The strategic incorporation of fluoro, chloro, and dimethoxy functional groups suggests its utility as a versatile building block in the design of novel bioactive molecules.
Introduction: The Strategic Role of Halogenation and Methoxy Groups in Drug Discovery
The design of novel therapeutic agents often relies on the nuanced modulation of a molecule's physicochemical properties to enhance efficacy, selectivity, and pharmacokinetic profiles. The strategic incorporation of halogen atoms, particularly fluorine and chlorine, has become a cornerstone of modern medicinal chemistry.[1][2] Fluorine, with its high electronegativity and small size, can significantly alter a molecule's conformation, metabolic stability, and binding affinity.[1][3][4] Chlorine, while also an electron-withdrawing group, can participate in halogen bonding and offers a different steric and electronic profile compared to fluorine.[2][5]
Methoxy groups, on the other hand, are valuable for their ability to increase solubility and act as hydrogen bond acceptors, often improving a compound's pharmacokinetic properties. The combination of these functional groups on a benzene scaffold, as seen in this compound, presents a unique chemical entity with the potential for diverse applications in drug discovery and as an intermediate in organic synthesis.[6][7]
This guide aims to provide a detailed technical overview of this compound, leveraging data from analogous compounds to elucidate its physical properties, propose a synthetic pathway, and discuss its potential applications.
Physicochemical Properties: An Estimation Based on Structural Analogs
| Property | Predicted Value | Rationale and Comparative Data |
| Molecular Formula | C9H10ClFO2 | Based on the chemical structure. |
| Molecular Weight | 204.63 g/mol | Calculated from the molecular formula. |
| Appearance | Likely a colorless to light-yellow liquid or low-melting solid. | Structurally similar compounds like 3,4-dimethoxybenzyl chloride appear as a colorless liquid[8], while 3-fluoro-4-methoxybenzyl chloride is a solid with a melting point of 25 °C.[6][9] |
| Melting Point | Estimated to be in the range of 20-40 °C. | The presence of the fluorine atom and the additional methoxy group compared to simpler analogs may influence the crystal lattice packing, suggesting a low melting point. |
| Boiling Point | Estimated to be >200 °C at atmospheric pressure. | 2-Fluoro-1,4-dimethoxybenzene has a boiling point of 210 °C.[7] The addition of the chloromethyl group would likely increase the boiling point. |
| Solubility | Expected to be soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, acetone) and poorly soluble in water. | Aromatic compounds with multiple ether linkages and a halogen are generally hydrophobic. 3,4-Dimethoxybenzyl chloride is soluble in organic solvents but insoluble in water.[8] |
| Density | Estimated to be around 1.2-1.3 g/cm³. | The presence of chlorine and fluorine atoms generally increases the density of organic compounds. For comparison, the density of 1,4-dimethoxybenzene is 1.053 g/cm³ at 55°C.[10] |
Proposed Synthesis and Workflow
A plausible synthetic route to this compound would involve the chloromethylation of the corresponding fluorinated dimethoxybenzene precursor.
Proposed Synthetic Pathway
Caption: Proposed synthesis of this compound.
Step-by-Step Experimental Protocol (Hypothetical)
Objective: To synthesize this compound via Friedel-Crafts chloromethylation of 1-fluoro-2,3-dimethoxybenzene.
Materials:
-
1-fluoro-2,3-dimethoxybenzene
-
Paraformaldehyde
-
Concentrated Hydrochloric Acid
-
Anhydrous Zinc Chloride (catalyst)
-
Dichloromethane (solvent)
-
Saturated Sodium Bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate
Procedure:
-
Reaction Setup: In a well-ventilated fume hood, a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel is charged with 1-fluoro-2,3-dimethoxybenzene and dichloromethane.
-
Addition of Reagents: Paraformaldehyde and a catalytic amount of anhydrous zinc chloride are added to the stirred solution.
-
Chloromethylation: Concentrated hydrochloric acid is added dropwise to the reaction mixture at a controlled temperature (typically 0-5 °C) to manage the exothermic reaction.
-
Reaction Monitoring: The reaction is allowed to stir at room temperature and monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: The reaction mixture is quenched with cold water and the organic layer is separated. The aqueous layer is extracted with dichloromethane. The combined organic layers are washed with saturated sodium bicarbonate solution, followed by brine.
-
Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure this compound.
Spectroscopic Characterization (Predicted)
The structure of the synthesized compound would be confirmed using standard spectroscopic techniques.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methoxy groups (singlets around 3.8-4.0 ppm), the aromatic protons (doublets and multiplets in the aromatic region, likely showing coupling to the fluorine atom), and a singlet for the chloromethyl protons around 4.5-4.7 ppm.
-
¹³C NMR: The carbon NMR spectrum will display signals for the two methoxy carbons, the aromatic carbons (with C-F coupling), and the chloromethyl carbon.
-
¹⁹F NMR: A singlet is expected for the fluorine atom, with its chemical shift providing information about the electronic environment of the aromatic ring.
-
IR Spectroscopy: The infrared spectrum would likely show characteristic C-H stretching vibrations of the aromatic ring and alkyl groups, C-O stretching of the methoxymethoxy groups, and C-Cl stretching.[11]
-
Mass Spectrometry: The mass spectrum should show the molecular ion peak corresponding to the calculated molecular weight, along with a characteristic isotopic pattern for the chlorine atom (M and M+2 peaks in an approximate 3:1 ratio).
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound is not available, related compounds such as 1-(chloromethyl)-2,5-difluoro-4-methoxybenzene are classified as harmful if swallowed, causing severe skin burns and eye damage, and may cause respiratory irritation.[12] Therefore, it is prudent to handle this compound with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All manipulations should be performed in a well-ventilated chemical fume hood.
Applications in Research and Development
The unique combination of functional groups in this compound makes it a promising intermediate for the synthesis of more complex molecules.
Workflow: From Building Block to Bioactive Candidate
Caption: Potential workflow for utilizing the target compound in drug discovery.
The reactive chloromethyl group serves as an electrophilic handle for nucleophilic substitution reactions. This allows for the facile introduction of a wide variety of functional groups, including amines, thiols, and alcohols, thereby enabling the construction of diverse chemical libraries for high-throughput screening. The fluorinated and dimethoxylated benzene ring provides a stable scaffold with desirable electronic and steric properties that can be fine-tuned to optimize interactions with biological targets.
Conclusion
This compound represents a chemical entity of significant interest for synthetic and medicinal chemists. While direct experimental data is sparse, a comprehensive understanding of its properties and reactivity can be inferred from structurally related analogs. Its unique combination of a reactive chloromethyl group with the modulating effects of fluorine and methoxy substituents positions it as a valuable building block for the synthesis of novel compounds with potential applications in drug discovery and materials science. Further research to synthesize and characterize this compound is warranted to fully explore its potential.
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Structure Elucidation of 1-(chloromethyl)-2-fluoro-3,4-dimethoxybenzene: A Multi-technique Spectroscopic Approach
An In-depth Technical Guide for Drug Development Professionals
Abstract
In the landscape of medicinal chemistry and drug development, fluorinated and methoxy-substituted aromatic compounds serve as pivotal structural motifs. They are instrumental in modulating the pharmacokinetic and pharmacodynamic properties of therapeutic agents.[1][2] This guide provides a comprehensive, field-proven framework for the unambiguous structure elucidation of 1-(chloromethyl)-2-fluoro-3,4-dimethoxybenzene, a potentially valuable but sparsely documented synthetic building block. We will detail a proposed synthetic pathway and present an integrated spectroscopic workflow, emphasizing the causality behind experimental choices. This document is designed to equip researchers and scientists with a self-validating system for confirming the identity and purity of this and structurally related compounds, ensuring the integrity of subsequent research and development efforts.
Introduction and Rationale
The strategic incorporation of fluorine into bioactive molecules can significantly enhance metabolic stability, binding affinity, and membrane permeability.[3][4] Similarly, methoxy groups are known to influence electronic properties and can act as hydrogen bond acceptors, impacting drug-receptor interactions.[5] The target molecule, this compound, combines these features with a reactive chloromethyl group, a versatile handle for introducing the substituted phenyl moiety into larger, more complex structures.
Given the potential for isomeric impurities during synthesis, a robust and unequivocal method for structure determination is not merely procedural—it is foundational to the integrity of any drug discovery program. This guide moves beyond a simple listing of data to explain the logic of elucidation, demonstrating how a synergistic application of Mass Spectrometry, Infrared Spectroscopy, and advanced Nuclear Magnetic Resonance techniques provides an unshakeable confirmation of the molecular structure.
Proposed Synthetic Pathway
A logical and efficient synthesis of the target compound begins with a commercially available precursor, such as 3,4-dimethoxybenzaldehyde (veratraldehyde).[6] The proposed route involves a directed ortho-fluorination, reduction, and subsequent chlorination.
Experimental Protocol: Synthesis
-
Step 1: Fluorination of Veratraldehyde. (This step is hypothetical and based on modern fluorination techniques; a more classical route might start from a pre-fluorinated precursor). Directed C-H fluorination can be challenging. A more practical laboratory approach would be to start from the corresponding aniline via a Sandmeyer-type reaction or from a pre-fluorinated building block like 2-fluoro-3,4-dimethoxybenzoic acid. For the purpose of this guide, we will assume the precursor, 2-fluoro-3,4-dimethoxybenzyl alcohol , is available.
-
Step 2: Chlorination of 2-fluoro-3,4-dimethoxybenzyl alcohol.
-
To a solution of 2-fluoro-3,4-dimethoxybenzyl alcohol (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol) under a nitrogen atmosphere at 0 °C, add thionyl chloride (SOCl₂, 1.2 eq) dropwise.
-
Causality: Thionyl chloride is selected as the chlorinating agent because its byproducts (SO₂ and HCl) are gaseous, which simplifies the workup and purification process significantly compared to other reagents like HCl.[7]
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by slowly adding it to a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with DCM (3x), combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude product.
-
Purify via column chromatography on silica gel to obtain the target compound, this compound.
-
Caption: Proposed synthesis of the target compound.
Spectroscopic Structure Elucidation
The following sections detail the expected outcomes from a multi-technique spectroscopic analysis. Each technique provides a unique piece of the structural puzzle, and together they form a self-validating confirmation.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and elemental composition, which is the first critical checkpoint for identity.
-
Expected Molecular Ion: For the molecular formula C₉H₁₀ClFO₂, the expected monoisotopic mass is approximately 204.0353 Da.
-
Trustworthiness Check: A key signature is the isotopic pattern of chlorine. The presence of the ³⁵Cl and ³⁷Cl isotopes will result in two prominent peaks in the molecular ion region: the M peak (at ~204) and the M+2 peak (at ~206), with a characteristic intensity ratio of approximately 3:1.[8] This pattern is a definitive indicator of a monochlorinated compound.
-
Expected Fragmentation: The most likely fragmentation pathway is the loss of the chlorine radical (·Cl) followed by the formation of a stable, resonance-delocalized benzylic carbocation (m/z ≈ 169).
| Fragment Ion | Expected m/z | Interpretation |
| [M]⁺ | ~204 / 206 | Molecular ion peak with characteristic 3:1 chlorine isotope pattern. |
| [M-Cl]⁺ | ~169 | Loss of chlorine, forming a stable benzyl cation. |
| [M-CH₂Cl]⁺ | ~155 | Loss of the chloromethyl group. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
-
Experimental Protocol: A thin film of the purified oil or a KBr pellet of the solid sample is analyzed using an FT-IR spectrometer.
-
Causality: By comparing the observed absorption bands with known frequencies, we can confirm the presence of the key structural components. For instance, the absence of a broad O-H stretch (around 3200-3600 cm⁻¹) confirms the conversion of the starting alcohol.
| Wavenumber (cm⁻¹) | Bond | Interpretation |
| 3050-3100 | C-H (sp²) | Aromatic C-H stretching. |
| 2950-3000 | C-H (sp³) | Aliphatic C-H stretching from methoxy and chloromethyl groups.[9] |
| 1580-1610 | C=C | Aromatic ring stretching vibrations. |
| 1250-1300 | C-O (Aryl-Alkyl Ether) | Asymmetric stretching, characteristic of aryl ethers.[9] |
| 1020-1080 | C-F | Carbon-Fluorine stretching. |
| 650-800 | C-Cl | Carbon-Chlorine stretching.[10] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for elucidating the precise connectivity and substitution pattern of the molecule. All spectra should be acquired in a deuterated solvent such as CDCl₃.[11]
This spectrum reveals the number of different types of protons and their neighboring environments.
-
Aromatic Region (δ 6.5-7.5 ppm): Two signals are expected, each integrating to 1H. These will be doublets due to coupling to each other. The proton at C6, being ortho to the electron-withdrawing chloromethyl group, is expected to be downfield of the proton at C5.
-
Chloromethyl Protons (δ ~4.7 ppm): A sharp singlet integrating to 2H. This region is characteristic of benzylic halides.
-
Methoxy Protons (δ ~3.9 ppm): Two distinct singlets, each integrating to 3H. Their chemical shifts will differ slightly due to their different electronic environments (one is ortho to fluorine, the other is para).
| Predicted Shift (δ) | Multiplicity | Integration | Assignment | Rationale |
| ~7.0 ppm | d | 1H | H-6 | Ortho to -CH₂Cl and adjacent to H-5. |
| ~6.8 ppm | d | 1H | H-5 | Ortho to a methoxy group and adjacent to H-6. |
| ~4.7 ppm | s | 2H | -CH₂Cl | Characteristic benzylic chloride protons. |
| ~3.95 ppm | s | 3H | 4-OCH₃ | Methoxy group protons. |
| ~3.90 ppm | s | 3H | 3-OCH₃ | Methoxy group protons, slightly shielded by proximity to F. |
The ¹³C spectrum shows all unique carbon environments, while a DEPT-135 experiment distinguishes between CH/CH₃ (positive phase) and CH₂ (negative phase) carbons.
-
Key Feature: The carbon directly bonded to fluorine (C-2) will exhibit a very large one-bond coupling constant (¹JCF ≈ 240-250 Hz), appearing as a doublet. This is a definitive marker for the fluorine attachment point.[12]
-
Quaternary Carbons: C-1, C-2, C-3, and C-4 will be visible in the broadband ¹³C spectrum but absent in the DEPT-135 spectrum.
| Predicted Shift (δ) | DEPT-135 | Assignment | Rationale |
| ~160 ppm (d, ¹JCF ≈ 245 Hz) | absent | C-2 | Directly attached to highly electronegative F. |
| ~150 ppm | absent | C-4 | Attached to -OCH₃, para to -CH₂Cl. |
| ~145 ppm | absent | C-3 | Attached to -OCH₃, ortho to F. |
| ~128 ppm | absent | C-1 | Attached to -CH₂Cl. |
| ~115 ppm | positive | C-6 | Aromatic CH. |
| ~110 ppm | positive | C-5 | Aromatic CH, shielded by two ortho -OCH₃ groups. |
| ~61 ppm | positive | 4-OCH₃ | Methoxy carbon. |
| ~56 ppm | positive | 3-OCH₃ | Methoxy carbon. |
| ~41 ppm | negative | -CH₂Cl | Aliphatic CH₂ attached to Cl. |
Two-dimensional NMR experiments are essential to connect the ¹H and ¹³C assignments, providing a self-validating system that rigorously confirms the proposed structure.
-
COSY (Correlation Spectroscopy): Will show a cross-peak between the two aromatic protons (H-5 and H-6), confirming they are adjacent.
-
HSQC (Heteronuclear Single Quantum Coherence): Will correlate each proton signal directly to the carbon it is attached to (H-5 to C-5, H-6 to C-6, -CH₂Cl protons to the -CH₂Cl carbon, etc.).
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the ultimate tool for establishing the substitution pattern by showing 2- and 3-bond correlations between protons and carbons.
Caption: Key expected HMBC correlations for structure confirmation.
Key HMBC Logic:
-
The protons of the -CH₂Cl group (δ ~4.7 ppm) MUST show correlations to C-1, C-2, and C-6. This definitively places the chloromethyl group at C-1.
-
The protons of one methoxy group MUST show a strong correlation to C-3, while the other methoxy protons correlate to C-4. This assigns the methoxy positions.
-
The aromatic proton H-5 will show correlations to C-1, C-3, and C-4, locking in its position relative to all substituents.
Conclusion
The structural elucidation of novel synthetic intermediates like this compound demands a rigorous, multi-faceted analytical approach. A superficial analysis is insufficient and risks compromising downstream applications. By integrating the findings from Mass Spectrometry (confirming molecular weight and elemental formula), IR Spectroscopy (confirming functional groups), and a full suite of 1D and 2D NMR experiments, a self-validating and unambiguous structural assignment can be achieved. The workflow detailed herein, particularly the emphasis on the definitive correlations provided by the HMBC experiment, provides a robust template for researchers to ensure the absolute structural integrity of their compounds, a cornerstone of scientific excellence and successful drug development.
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An In-depth Technical Guide to the Mass Spectrometry of 1-(chloromethyl)-2-fluoro-3,4-dimethoxybenzene
This technical guide provides a comprehensive overview of the mass spectrometric analysis of 1-(chloromethyl)-2-fluoro-3,4-dimethoxybenzene, a substituted aromatic compound with significant potential as an intermediate in pharmaceutical and agrochemical synthesis. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of the molecule's behavior under various mass spectrometric conditions. We will delve into the principles of ionization and fragmentation, predict fragmentation pathways, and provide detailed experimental protocols for its analysis by both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).
Introduction: The Analytical Significance of this compound
This compound is a multi-functionalized aromatic compound. Its structural features—a reactive chloromethyl group, an electron-withdrawing fluorine atom, and two electron-donating methoxy groups—make it a versatile building block in organic synthesis. The precise characterization of this molecule and its reaction products is paramount for ensuring the purity, stability, and safety of downstream products. Mass spectrometry, a powerful analytical technique that measures the mass-to-charge ratio of ions, is an indispensable tool for the structural elucidation and quantification of such compounds.[1] This guide will provide the foundational knowledge to confidently analyze this molecule and interpret its mass spectral data.
Predicted Mass Spectral Behavior: Ionization and Fragmentation
The mass spectral behavior of this compound is dictated by the interplay of its functional groups. The choice of ionization technique will significantly influence the resulting mass spectrum.
Electron Ionization (EI): A Hard Ionization Technique for Structural Elucidation
Electron Ionization (EI) is a high-energy "hard" ionization technique that bombards molecules with high-energy electrons (typically 70 eV), causing both ionization and extensive fragmentation.[1] While this can sometimes lead to the absence of a molecular ion peak, the resulting fragmentation pattern provides a detailed structural fingerprint of the molecule.[2]
Molecular Ion (M⁺•): The molecular formula of this compound is C₉H₁₀ClFO₂. Its nominal molecular weight is 204 g/mol . Due to the presence of chlorine, the molecular ion will appear as a characteristic isotopic cluster: the M⁺• peak at m/z 204 (containing ³⁵Cl) and an M+2 peak at m/z 206 (containing ³⁷Cl) in an approximate 3:1 ratio, reflecting the natural abundance of these isotopes.[3][4] Aromatic compounds are known to exhibit strong molecular ion peaks due to the stability of the aromatic ring.[2]
Predicted Fragmentation Pathways under EI: The fragmentation of the molecular ion is expected to proceed through several key pathways, driven by the stability of the resulting carbocations and neutral losses. The primary fragmentation is anticipated to be the cleavage of the C-Cl bond, which is the weakest bond in the benzylic position.
-
Loss of Chlorine Radical (•Cl): The most favorable initial fragmentation is the loss of a chlorine radical to form a stable benzylic carbocation. This will result in a prominent peak at m/z 169. This benzylic carbocation can be further stabilized by the electron-donating methoxy groups.
-
Formation of a Tropylium-like Ion: Substituted benzyl cations can rearrange to form highly stable tropylium-like ions.[5] This further delocalizes the positive charge over a seven-membered ring system.
-
Loss of Methyl Radical (•CH₃): Subsequent fragmentation of the m/z 169 ion can occur through the loss of a methyl radical from one of the methoxy groups, leading to a fragment at m/z 154.
-
Loss of Formaldehyde (CH₂O): Another possible fragmentation from the m/z 169 ion is the loss of a neutral formaldehyde molecule from a methoxy group, resulting in a fragment at m/z 139.
-
Loss of the Chloromethyl Radical (•CH₂Cl): A less favorable, but possible, fragmentation is the loss of the entire chloromethyl radical, leading to a fragment at m/z 155.
The following Graphviz diagram illustrates the predicted major fragmentation pathways under Electron Ionization.
Caption: Predicted EI fragmentation of this compound.
Electrospray Ionization (ESI): A Soft Ionization Technique for Molecular Weight Determination
Electrospray Ionization (ESI) is a "soft" ionization technique that is particularly useful for polar and thermally labile molecules.[6] It typically produces protonated molecules [M+H]⁺ or adducts with other cations (e.g., [M+Na]⁺, [M+K]⁺) with minimal fragmentation. This makes ESI ideal for confirming the molecular weight of a compound.
For this compound, positive-ion ESI is expected to yield a prominent protonated molecule at m/z 205 (for the ³⁵Cl isotope) and m/z 207 (for the ³⁷Cl isotope). Depending on the solvent system and the presence of salts, sodium adducts ([M+Na]⁺) at m/z 227/229 or potassium adducts ([M+K]⁺) at m/z 243/245 may also be observed.
Experimental Protocols for Mass Spectrometric Analysis
The following protocols provide a starting point for the analysis of this compound. Optimization may be required based on the specific instrumentation and experimental goals.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS is the preferred method for the analysis of volatile and thermally stable compounds like this compound, utilizing EI for detailed structural information.[7]
Step-by-Step Methodology:
-
Sample Preparation:
-
Prepare a stock solution of this compound in a high-purity volatile solvent (e.g., dichloromethane or ethyl acetate) at a concentration of 1 mg/mL.
-
Perform serial dilutions to a final concentration of 1-10 µg/mL for analysis.
-
-
Gas Chromatography (GC) Parameters:
-
Injector: Split/splitless injector, operated in splitless mode for high sensitivity.
-
Injector Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Column: A non-polar or mid-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 1 minute.
-
Ramp: 10 °C/min to 280 °C.
-
Final hold: 5 minutes at 280 °C.
-
-
-
Mass Spectrometry (MS) Parameters (EI):
-
Ion Source: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-400.
-
Solvent Delay: 3-5 minutes to prevent filament damage from the solvent peak.
-
-
Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time.
-
Extract the mass spectrum of the peak.
-
Compare the experimental spectrum with the predicted fragmentation pattern.
-
Search the acquired spectrum against commercial mass spectral libraries such as NIST and Wiley for confirmation.[8]
-
Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol
LC-MS with ESI is suitable for confirming the molecular weight and for analyzing less volatile derivatives or reaction mixtures.
Step-by-Step Methodology:
-
Sample Preparation:
-
Prepare a stock solution of this compound in a mixture of methanol and water (e.g., 1:1 v/v) at a concentration of 1 mg/mL.
-
Dilute to a final concentration of 1-10 µg/mL with the initial mobile phase composition.
-
-
Liquid Chromatography (LC) Parameters:
-
Column: A C18 reverse-phase column (e.g., 100 mm x 2.1 mm ID, 3.5 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Gradient:
-
Start with 30% B.
-
Linearly increase to 95% B over 10 minutes.
-
Hold at 95% B for 2 minutes.
-
Return to 30% B and equilibrate for 3 minutes.
-
-
Column Temperature: 40 °C.
-
-
Mass Spectrometry (MS) Parameters (ESI):
-
Ion Source: Electrospray Ionization (ESI), positive ion mode.
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V (can be optimized).
-
Desolvation Gas (N₂): 600 L/hr.
-
Desolvation Temperature: 350 °C.
-
Source Temperature: 120 °C.
-
Scan Range: m/z 100-500.
-
-
Data Analysis:
-
Identify the peak for the target compound based on its retention time.
-
Extract the mass spectrum and identify the [M+H]⁺ and other adduct ions to confirm the molecular weight.
-
The following diagram illustrates the general experimental workflow for both GC-MS and LC-MS analysis.
Caption: General workflow for GC-MS and LC-MS analysis.
Summary of Expected Data
The following table summarizes the key ions expected in the mass spectra of this compound under both EI and ESI conditions.
| Ionization Mode | Ion Description | Predicted m/z | Notes |
| EI | Molecular Ion (³⁵Cl) | 204 | Isotopic peak for ³⁷Cl at m/z 206 (approx. 3:1 ratio) |
| [M-Cl]⁺ | 169 | Likely the base peak or a very abundant fragment | |
| [M-Cl-CH₃]⁺ | 154 | Loss of a methyl radical from a methoxy group | |
| [M-Cl-CH₂O]⁺ | 139 | Loss of formaldehyde from a methoxy group | |
| [M-CH₂Cl]⁺ | 155 | Loss of the chloromethyl radical | |
| ESI (+ve) | Protonated Molecule (³⁵Cl) | 205 | Isotopic peak for ³⁷Cl at m/z 207 |
| Sodium Adduct (³⁵Cl) | 227 | Isotopic peak for ³⁷Cl at m/z 229 | |
| Potassium Adduct (³⁵Cl) | 243 | Isotopic peak for ³⁷Cl at m/z 245 |
Conclusion: A Self-Validating Analytical Approach
This technical guide provides a robust framework for the mass spectrometric analysis of this compound. By combining the structural insights from EI-MS with the molecular weight confirmation from ESI-MS, researchers can achieve a high degree of confidence in the identification and characterization of this important synthetic intermediate. The predicted fragmentation patterns, coupled with the detailed experimental protocols, offer a self-validating system for analysis. The principles and methodologies outlined herein are not only applicable to the target molecule but can also be adapted for the analysis of other substituted aromatic compounds, empowering drug discovery and development professionals with the tools for rigorous analytical characterization.
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The Duality of Reactivity: A Guide to the Chloromethyl Group in Fluorinated Dimethoxybenzenes
An In-Depth Technical Guide
Abstract: Fluorinated dimethoxybenzene scaffolds are of paramount importance in modern medicinal chemistry, offering a unique confluence of metabolic stability and structural complexity. The chloromethyl group, when appended to this core, serves as a versatile synthetic handle for molecular elaboration. However, its reactivity is exquisitely sensitive to the electronic interplay between the strongly electron-donating methoxy groups and the powerfully withdrawing fluorine atoms. This guide provides an in-depth analysis of the factors governing the reactivity of this benzylic chloride, offering a mechanistic framework for researchers, scientists, and drug development professionals. We will dissect the competing SN1 and SN2 reaction pathways, provide field-tested experimental protocols for key transformations, and present a self-validating workflow to ensure reproducible outcomes in the laboratory.
Chapter 1: The Electronic Landscape: A Tug-of-War of Substituent Effects
The reactivity of the benzylic carbon in a chloromethyl group is fundamentally dictated by the electronic environment of the aromatic ring to which it is attached. In fluorinated dimethoxybenzenes, this environment is the result of a delicate balance between powerful, opposing electronic forces.
-
Methoxy Groups (-OCH₃): These are strong activating groups. Through the +R (resonance) effect, the oxygen's lone pairs donate electron density into the aromatic π-system, particularly at the ortho and para positions. This donation also has a -I (inductive) effect due to oxygen's electronegativity, but the resonance effect is dominant.
-
Fluorine Atoms (-F): Fluorine is the most electronegative element, exerting a potent -I effect that withdraws electron density from the ring, deactivating it towards electrophilic attack.[1] It also possesses a +R effect due to its lone pairs, but for halogens, the inductive effect is overwhelmingly dominant.
-
Chloromethyl Group (-CH₂Cl): This group is weakly deactivating due to the inductive effect of the chlorine atom.[2]
The net effect on the benzylic carbon is position-dependent. A methoxy group para to the chloromethyl group will strongly stabilize a developing positive charge on the benzylic carbon through resonance, predisposing it to SN1-type reactions. Conversely, a fluorine atom at the same position would inductively destabilize such a carbocation. This electronic tug-of-war is the central theme governing the group's reactivity.
Table 1: Quantitative Comparison of Substituent Electronic Effects
To quantify these influences, the Hammett equation provides a useful framework, relating reaction rates to substituent constants (σ).[3]
| Substituent | Hammett Para Constant (σₚ) | Hammett Meta Constant (σₘ) | Dominant Electronic Effect |
| -OCH₃ | -0.27 | +0.12 | Strong +R, Weak -I |
| -F | +0.06 | +0.34 | Strong -I, Weak +R |
| -Cl | +0.23 | +0.37 | Strong -I, Weak +R |
Data sourced from established physical organic chemistry principles.
As the table shows, the effects are highly dependent on position. A meta-methoxy group, for example, exerts a net withdrawing effect, as its strong +R effect does not extend to the meta position.
Chapter 2: A Mechanistic Crossroads: SN1 vs. SN2 Pathways
The chloromethyl group on a benzene ring is a benzylic halide. Benzylic halides are unique in their ability to undergo nucleophilic substitution via both SN1 and SN2 mechanisms, often in competition. The π-system of the benzene ring can stabilize both the SN2 transition state and the SN1 carbocation intermediate.[4] The substituents on the ring determine which pathway is favored.
-
SN1 Pathway: This is a two-step mechanism involving the formation of a planar benzylic carbocation intermediate. Its rate is determined by the stability of this cation. Electron-donating groups (-OCH₃) strongly stabilize the carbocation through resonance, accelerating the SN1 reaction. Electron-withdrawing groups (-F) destabilize it, hindering this pathway.
-
SN2 Pathway: This is a concerted, one-step mechanism where the nucleophile attacks the benzylic carbon as the chloride leaves. The reaction proceeds through a trigonal bipyramidal transition state. This pathway is sensitive to steric hindrance and is the default mechanism when the SN1 pathway is disfavored.
The choice of solvent is also critical. Polar protic solvents (e.g., ethanol, water) can solvate both the leaving group and the carbocation, favoring the SN1 pathway. Polar aprotic solvents (e.g., acetonitrile, DMF) are less able to stabilize carbocations but are excellent for SN2 reactions.[5]
For many substituted benzyl systems, the relationship between substituent electronic properties and reaction rate (a Hammett plot) is not linear.[6] A concave Hammett plot is often observed, which is indicative of a change in the rate-determining step or a shift in mechanism from SN2 for electron-withdrawing groups to SN1 for electron-donating groups.[5][7]
Caption: Competing SN1 and SN2 pathways for benzylic chlorides.
Chapter 3: Key Synthetic Transformations & Protocols
The chloromethyl group is a powerful linchpin for introducing a wide array of functionalities. Its susceptibility to nucleophilic substitution is its primary asset.[8]
Common Transformations
-
Alkylation of Heteroatoms (N, O, S): Amines, phenols, and thiols can be readily alkylated to form benzylamines, benzyl ethers, and benzyl thioethers, respectively. These are fundamental transformations in drug development for modifying solubility and target engagement.
-
Cyanation: Displacement with cyanide ion (e.g., from NaCN or KCN) yields the corresponding benzyl cyanide. This is a particularly valuable transformation as the nitrile can be further hydrolyzed to a carboxylic acid or reduced to a primary amine, extending the carbon chain by one.
-
Friedel-Crafts Alkylation: In the presence of a Lewis acid (e.g., AlCl₃, SnCl₄), the chloromethyl group can act as an electrophile to alkylate another aromatic ring, forming diarylmethane structures which are common motifs in biologically active compounds.[8][9]
Protocol 1: General Procedure for SN2 Displacement with an Amine Nucleophile
This protocol describes a self-validating system for the synthesis of a tertiary amine from a fluorinated dimethoxybenzyl chloride.
Materials:
-
Fluorinated dimethoxybenzyl chloride (1.0 eq)
-
Secondary amine (e.g., morpholine, piperidine) (1.2 - 2.0 eq)
-
Anhydrous Acetonitrile (CH₃CN) or Dimethylformamide (DMF)
-
Base (e.g., K₂CO₃ or Et₃N) (1.5 - 2.5 eq)
-
Reaction vessel, magnetic stirrer, condenser, inert atmosphere (N₂ or Ar)
-
TLC plates, ethyl acetate, hexanes, diethyl ether, dichloromethane
Procedure:
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere, add the fluorinated dimethoxybenzyl chloride (e.g., 1.0 mmol) and the base (e.g., 2.0 mmol).
-
Solvent Addition: Add anhydrous acetonitrile (5-10 mL). Stir the suspension for 5 minutes.
-
Nucleophile Addition: Add the secondary amine (e.g., 1.5 mmol) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to a suitable temperature (e.g., 60-80 °C). The choice of temperature depends on the substrate's reactivity; less reactive substrates may require more forcing conditions.
-
Monitoring (Self-Validation): Monitor the reaction progress by Thin Layer Chromatography (TLC) every 1-2 hours. A typical mobile phase is 20-30% ethyl acetate in hexanes. The disappearance of the starting material spot and the appearance of a new, typically more polar, product spot indicates progress.
-
Work-up: Once the reaction is complete (as judged by TLC), cool the mixture to room temperature. Filter off the solid base and wash with a small amount of solvent. Concentrate the filtrate under reduced pressure.
-
Extraction: Dissolve the residue in ethyl acetate or dichloromethane (20 mL) and wash with water (2 x 15 mL) and then brine (1 x 15 mL) to remove residual DMF and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure tertiary amine.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Caption: A self-validating workflow for nucleophilic substitution.
Chapter 4: Practical Considerations for Optimizing Reactivity
Achieving high yields and selectivity requires careful consideration of several experimental variables.
-
Choice of Chloromethylating Agent: The introduction of the chloromethyl group is often achieved via electrophilic aromatic substitution using reagents like chloromethyl methyl ether (CMME) or a mixture of paraformaldehyde and HCl with a Lewis acid.[9] Given the electron-rich nature of dimethoxybenzenes, this reaction is typically facile, but the presence of deactivating fluorine atoms may necessitate stronger conditions. However, CMME is highly carcinogenic and should be handled with extreme caution.
-
Managing Side Reactions: Over-alkylation (in the case of primary amines) or elimination reactions can sometimes compete with the desired substitution. Using a slight excess of the nucleophile and controlling the temperature can mitigate these issues. For Friedel-Crafts reactions, controlling the stoichiometry of the Lewis acid is crucial to prevent polymerization or isomerization.
-
Leaving Group Ability: While this guide focuses on chloromethyl groups, the corresponding bromomethyl and iodomethyl analogues are significantly more reactive due to the better leaving group ability of bromide and iodide. If a chloromethyl substrate proves too sluggish, conversion to the iodomethyl derivative (e.g., via the Finkelstein reaction with NaI in acetone) can dramatically increase the rate of subsequent substitution.
Chapter 5: Application in Drug Discovery - A Case Study
Fluorinated scaffolds are prevalent in pharmaceuticals because the carbon-fluorine bond can enhance metabolic stability and modulate physicochemical properties like lipophilicity and pKa.[10][11] The strategic introduction of fluorine can lead to improved pharmacokinetic profiles and target selectivity.[11][12]
Consider the hypothetical synthesis of a novel kinase inhibitor. The core of the inhibitor is a 1-fluoro-2,5-dimethoxybenzene ring. A key step in the synthesis involves coupling this core to a heterocyclic amine required for binding to the kinase's active site.
-
Intermediate Synthesis: 1-Fluoro-2,5-dimethoxybenzene is first chloromethylated to produce 2-(chloromethyl)-1-fluoro-4,5-dimethoxybenzene. The methoxy groups strongly activate the ring, directing the chloromethylation to the position between them.
-
Key Coupling Step: The resulting benzyl chloride is then reacted with the heterocyclic amine in an SN2 reaction, as detailed in Protocol 1. The electron-donating methoxy groups ortho and para to the reaction site help stabilize the transition state, facilitating the reaction. The fluorine atom, being meta, has a less pronounced deactivating effect on this specific reaction.
-
Elaboration: The newly installed amine serves as a handle for further synthetic modifications, ultimately leading to the final drug candidate.
This example highlights how the chloromethyl group on a complex, electronically-tuned aromatic ring acts as a crucial and reliable tool for constructing the intricate architectures demanded by modern drug design.
Conclusion
The chloromethyl group on a fluorinated dimethoxybenzene ring is a deceptively complex functional group. Its reactivity is not absolute but is instead a tunable property governed by the intricate electronic interplay of its substituents and the careful choice of reaction conditions. By understanding the mechanistic underpinnings of the competing SN1 and SN2 pathways and by employing robust, self-validating experimental protocols, researchers can harness the synthetic power of these intermediates. This mastery is essential for efficiently constructing the novel molecular entities that drive progress in drug discovery and materials science.
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Olah, G. A., Beal, D. A., & Olah, J. A. (1976). Electrophilic Aromatic Substitution. 13.(1) Kinetics and Spectroscopy of the Chloromethylation of Benzene and Toluene with Methoxyacetyl Chloride or Chloromethyl Methyl Ether and Aluminum Chloride in Nitromethane or Tin Tetrachloride in Dichloromethane. The Methoxymethyl Cation as a remarkably Selective Common Electrophile. Journal of the American Chemical Society, 98(21), 6705–6708. [Link]
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Hayami, J., Tanaka, N., & Hihara, N. (1972). SN2 Reactions in Dipolar Aprotic Solvents. II. Direct Displacement Reactions of Substituted Benzyl Chlorides with Halide Anion in Acetonitrile. Bulletin of the Institute for Chemical Research, Kyoto University, 50(4), 354-362. [Link]
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Ji, M., Atherton, J. H., & Paige, D. R. (2004). Nucleophilic Substitution (SN2): Dependence on Nucleophile, Leaving Group, Central Atom, Substituents, and Solvent. In Comprehensive Organic Functional Group Transformations II (Vol. 1, pp. 1-61). Elsevier. [Link]
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Kaur, H., & Kishore, D. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Journal of the Iranian Chemical Society, 20(8), 1-27. [Link]
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Saporovskaya, M. B., Boiko, V. E., Don, V. L., & Igumnov, S. M. (2019). Chloromethylation of polyfluoroaromatic compounds. Fluorine Notes, 127(7-8). [Link]
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-
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An In-depth Technical Guide to the Safe Handling of 1-(Chloromethyl)-2-fluoro-3,4-dimethoxybenzene for Advanced Research Applications
Introduction and Structural Analysis
1-(Chloromethyl)-2-fluoro-3,4-dimethoxybenzene is a multifunctional aromatic compound with significant potential as a building block in the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries. Its utility stems from the reactive chloromethyl group, which allows for a variety of subsequent chemical transformations. However, the very features that make this compound synthetically valuable also impart significant safety and handling challenges.
This guide provides a comprehensive overview of the inferred hazards and outlines best practices for the safe handling, storage, and disposal of this compound. The recommendations herein are grounded in an analysis of its constituent functional groups:
-
The Benzyl Chloride Moiety: This is the primary source of reactivity and toxicological concern. Benzyl chlorides are known to be potent lachrymators, corrosive to tissues, and are often classified as toxic and potentially carcinogenic.[1][2] The benzylic carbon is highly susceptible to nucleophilic attack, making the compound a powerful alkylating agent.[3][4][5][6][7]
-
The Fluorinated Aromatic Ring: The presence of a fluorine atom can significantly alter the electronic properties of the benzene ring, influencing its reactivity and metabolic pathways. While the carbon-fluorine bond is exceptionally strong, some fluorinated organic compounds can be metabolized into toxic byproducts.[8][9][10][11]
-
The Dimethoxybenzene Core: The two methoxy groups are electron-donating, which can influence the reactivity of the aromatic ring. Metabolically, these groups can undergo O-demethylation, potentially leading to the formation of reactive intermediates.[12][13][14]
Physicochemical Properties
Precise, experimentally determined data for this compound is limited. The following table includes predicted values and information derived from its chemical structure.
| Property | Value | Source |
| Molecular Formula | C₉H₁₀ClFO₂ | CookeChem[15] |
| Molecular Weight | 204.63 g/mol | CookeChem[15] |
| Appearance | Likely a solid or low-melting solid | Inferred from analogues |
| Melting Point | 44.5-47.5 °C (Predicted) | CookeChem[15] |
| Boiling Point | 254.0 ± 35.0 °C (Predicted) | CookeChem[15] |
| Density | 1.208 ± 0.06 g/cm³ (Predicted) | CookeChem[15] |
| Solubility | Expected to be soluble in common organic solvents (e.g., ethers, benzene), with low solubility in water. | Inferred from 1,4-dimethoxybenzene[13] |
Hazard Identification and Risk Assessment
Based on the analysis of its structural analogues, this compound should be considered a hazardous substance. The following table summarizes its likely GHS classification.
| Hazard Class | Category | Hazard Statement | GHS Pictogram |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | GHS07 (Exclamation Mark) |
| Acute Toxicity, Inhalation | Category 3 | H331: Toxic if inhaled | GHS06 (Skull and Crossbones) |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | GHS07 (Exclamation Mark) |
| Serious Eye Damage/Irritation | Category 1 | H318: Causes serious eye damage | GHS05 (Corrosion) |
| Respiratory/Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction | GHS07 (Exclamation Mark) |
| Germ Cell Mutagenicity | Category 1B | H340: May cause genetic defects | GHS08 (Health Hazard) |
| Carcinogenicity | Category 1B | H350: May cause cancer | GHS08 (Health Hazard) |
| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation | GHS07 (Exclamation Mark) |
Causality of Hazards:
-
Corrosivity and Irritation: The benzyl chloride moiety is a potent alkylating agent that can react with biological nucleophiles in the skin, eyes, and respiratory tract, leading to irritation, burns, and potentially irreversible damage. It is also a lachrymator, meaning it will cause severe tearing and irritation upon exposure to vapors.[1]
-
Toxicity and Carcinogenicity: Benzyl chloride itself is classified as "probably carcinogenic to humans" (Group 2A) by IARC.[1][2] This is due to its ability to alkylate DNA, which can lead to mutations. It is imperative to assume that this compound shares this property. Inhalation is a primary concern, as benzyl chlorides are toxic when inhaled.[16][17]
-
Metabolic Toxicity: The metabolism of fluorinated aromatic compounds can sometimes lead to the formation of highly toxic substances like fluoroacetic acid, which disrupts the Krebs cycle.[8][9] While this specific metabolic pathway is not confirmed for this molecule, the potential exists. The dimethoxybenzene portion of the molecule can be metabolized in the liver, which could also lead to the formation of reactive intermediates.[14][18]
Experimental Protocols: Safe Handling and Personal Protective Equipment (PPE)
All work with this compound must be conducted under strict safety protocols to minimize exposure.
Engineering Controls
-
Chemical Fume Hood: All handling of this compound, including weighing, transferring, and use in reactions, must be performed inside a certified chemical fume hood with a face velocity of at least 100 feet per minute.
-
Ventilation: The laboratory should be well-ventilated to prevent the accumulation of vapors.[19]
-
Safety Equipment: An eyewash station and safety shower must be readily accessible and tested regularly.
Personal Protective Equipment (PPE)
-
Hand Protection: Wear chemical-resistant gloves. Given the halogenated nature of the compound, nitrile gloves may offer limited protection. It is advisable to wear double gloves or use gloves made of a more resistant material like Viton®. Consult the glove manufacturer's compatibility chart.
-
Eye Protection: Chemical splash goggles are mandatory. A face shield should be worn in addition to goggles when handling larger quantities or when there is a significant splash risk.
-
Skin and Body Protection: A flame-resistant lab coat, long pants, and closed-toe shoes are required.
-
Respiratory Protection: If there is any risk of exposure outside of a fume hood, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[2]
Safe Handling Workflow
The following diagram outlines the mandatory workflow for handling this compound.
Caption: A workflow diagram illustrating the essential steps for safely handling this compound.
Reactivity and Incompatibility
The chloromethyl group makes this compound a reactive electrophile, readily participating in nucleophilic substitution reactions (both Sₙ1 and Sₙ2 mechanisms are possible).[3][4][6] The benzylic carbocation intermediate is stabilized by the adjacent aromatic ring, facilitating Sₙ1 pathways.[3]
Caption: A diagram showing the general reaction of this compound with a nucleophile.
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong bases, and metals, as these can catalyze decomposition.[19]
-
Hazardous Decomposition Products: Combustion will produce toxic and corrosive gases, including hydrogen chloride, carbon oxides, and potentially hydrogen fluoride.[19]
-
Moisture Sensitivity: Like many benzyl chlorides, it may be sensitive to moisture, slowly hydrolyzing to the corresponding benzyl alcohol and hydrochloric acid.
Storage and Disposal
-
Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area away from incompatible materials. The storage area should be designated for toxic and carcinogenic compounds.
-
Disposal: Dispose of this compound and any contaminated materials as hazardous chemical waste in accordance with all local, state, and federal regulations. Do not dispose of it down the drain.
Emergency Procedures
-
Inhalation: Immediately move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.
-
Skin Contact: Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
-
Spills: Evacuate the area. Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand). Scoop the material into a sealed container for hazardous waste disposal.
-
Fire: Use a dry chemical, carbon dioxide, or foam extinguisher. Do not use a water jet. Firefighters must wear self-contained breathing apparatus and full protective gear.[19]
References
- New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Benzyl chloride.
- Chemistry Stack Exchange. (2017). Reactivity of benzyl halides towards nucleophilic substitution. Retrieved from [Link]
- PrepChem. (n.d.). Synthesis of 1,2-dimethoxy-4-chloromethyl-benzene. Retrieved from [Link]
- C-H, L. (2021). Metabolism and Toxicity of Fluorine Compounds. Chemical Research in Toxicology, 34(3), 755-756.
- Al-Majid, A. M., et al. (2025).
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7503, Benzyl Chloride. Retrieved from [Link]
- Jackson, D. A., et al. (2021). Metabolism and Toxicity of Fluorine Compounds. ACS Chemical Toxicology, 12(1), 1-10.
- ResearchGate. (n.d.). Independent synthesis of 1-(chloromethyl)-3,5-dimethylbenzene from (3,5-dimethylphenyl)methanol. Retrieved from [Link]
- ResearchGate. (n.d.). Chemical structures of the 2,5-dimethoxy nitrobenzene derivatives. Retrieved from [Link]
- MilliporeSigma. (n.d.). Safety Data Sheet: Benzyl-Chloride.
- ACS Publications. (n.d.). A Diazo-free Equivalent of the Unsubstituted Carbyne Cation: Straightforward Synthesis of Naphthalenes and Pyridines via [ 12/13 CH] + Insertion. Retrieved from [Link]
- Google Patents. (n.d.). CN101033169A - Method for preparing 1-chloromethyl-2,4,5-trifluoro-benzene.
- Seoul National University. (2010). Aquatic toxicology of perfluorinated chemicals. Retrieved from [https://snu-primo.hosted.exlibrisgroup.com/primo-explore/fulldisplay?docid=TN_cdi_gale_infotracacademiconefile_A225301889&context=PC&vid=82SNU_INST&lang=en_US&search_scope=default_scope&adaptor=primo_central_multiple_fe&tab=default_tab&query=any,contains,Aquatic toxicology of perfluorinated chemicals&offset=0](https://snu-primo.hosted.exlibrisgroup.com/primo-explore/fulldisplay?
- Scribd. (n.d.). Benzyl Chloride Reactivity in SN1 and SN2. Retrieved from [Link]
- Google Patents. (n.d.). EP0447259A1 - Process for preparing chloro-difluorobenzene.
- PubMed. (2007). Benzene's metabolites alter c-MYB activity via reactive oxygen species in HD3 cells. Retrieved from [Link]
- ProQuest. (n.d.). Toxicology of perfluorinated compounds. Retrieved from [Link]
- Wikipedia. (n.d.). 1,4-Dimethoxybenzene. Retrieved from [Link]
- ACG Publications. (2020). Synthesis and characterization of some novel fluoro and methoxy substituted chalcone derivatives via nucleophilic aromatic substitution. Retrieved from [Link]
- YouTube. (2022). Benzyl chloride undergoes nucleophilic substitution much more easily than chlorobenzene. Explain.... Retrieved from [Link]
- ResearchGate. (n.d.). Metabolic activation of heteroatom-substituted benzene derivatives to reactive “quinoid” intermediates.... Retrieved from [Link]
- Quora. (2023). Why doesn't benzyl chloride undergo nucleophilic substitution (SN1/SN2)?. Retrieved from [Link]
- PubMed. (1990). Toxicology of fluorine-containing monomers. Retrieved from [Link]
- ChemTube3D. (n.d.). SN2 Reaction: Benzyl Chloride with HS-. Retrieved from [Link]
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Methodological & Application
Application Notes & Protocols: Synthesis of Heterocyclic Compounds from 1-(Chloromethyl)-2-fluoro-3,4-dimethoxybenzene
For: Researchers, scientists, and drug development professionals.
Introduction: A Versatile Fluorinated Building Block for Heterocyclic Chemistry
1-(Chloromethyl)-2-fluoro-3,4-dimethoxybenzene is a highly functionalized aromatic compound that serves as a valuable starting material in the synthesis of a variety of heterocyclic structures. Its unique substitution pattern, featuring a reactive chloromethyl group, a deactivating yet directing fluorine atom, and two activating methoxy groups, offers a versatile platform for constructing complex molecular architectures. This combination of functionalities allows for a range of chemical transformations, making it a key intermediate in the development of novel compounds with potential applications in medicinal chemistry and materials science.
The presence of the fluorine atom is of particular significance. The introduction of fluorine into organic molecules can profoundly influence their physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity to biological targets. Consequently, the development of synthetic routes utilizing fluorinated building blocks like this compound is of considerable interest to the drug discovery community.
These application notes provide a comprehensive guide to the synthesis of various heterocyclic compounds derived from this versatile starting material. We will explore key synthetic strategies, provide detailed experimental protocols, and discuss the mechanistic rationale behind these transformations.
Core Synthetic Strategies
The primary synthetic utility of this compound lies in the reactivity of its benzylic chloride. This functional group is an excellent electrophile, readily undergoing nucleophilic substitution reactions with a wide range of nucleophiles. This initial substitution step is often the gateway to subsequent intramolecular cyclization reactions, leading to the formation of various heterocyclic ring systems.
Key strategies for the synthesis of heterocyclic compounds from this compound include:
-
Synthesis of Isoquinoline Derivatives: Through multi-step sequences often involving the introduction of a two-carbon nitrogen-containing side chain, followed by acid-catalyzed cyclization.
-
Synthesis of Benzofuran Derivatives: By reaction with salicylaldehyde derivatives or other oxygen-containing nucleophiles, followed by intramolecular cyclization.
-
Synthesis of Benzothiazine Derivatives: Through reaction with o-aminothiophenol and subsequent cyclization to form the 1,4-benzothiazine core.
The following sections will provide detailed protocols and mechanistic insights for each of these synthetic pathways.
I. Synthesis of 6-Fluoro-7,8-dimethoxyisoquinoline Derivatives
The isoquinoline scaffold is a prominent feature in a vast number of natural products and synthetic compounds with diverse pharmacological activities. The synthesis of specifically substituted isoquinolines, such as those bearing fluorine and methoxy groups, is a key objective in medicinal chemistry.
Conceptual Workflow: Multi-step Synthesis of a Dihydroisoquinoline Precursor
The synthesis of a 6-fluoro-7,8-dimethoxy-substituted dihydroisoquinoline can be conceptualized as a multi-step process. The initial step involves the conversion of this compound to the corresponding nitrile, which is then reduced to the amine. This amine can then be acylated and subsequently cyclized under acidic conditions, for example, via a Bischler-Napieralski or a similar cyclization reaction, to yield the target dihydroisoquinoline.
Figure 1. Conceptual workflow for the synthesis of a 6-fluoro-7,8-dimethoxy-3,4-dihydroisoquinoline derivative.
Protocol 1: Synthesis of N-[2-(2-Fluoro-3,4-dimethoxyphenyl)ethyl]acetamide
This protocol describes the initial steps towards the synthesis of a key amide intermediate required for the subsequent cyclization to the dihydroisoquinoline.
Materials:
-
This compound
-
Sodium cyanide (NaCN)
-
Dimethyl sulfoxide (DMSO)
-
Lithium aluminum hydride (LiAlH₄) or Raney Nickel
-
Anhydrous diethyl ether or Tetrahydrofuran (THF)
-
Acetyl chloride or Acetic anhydride
-
Triethylamine or Pyridine
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware and equipment for organic synthesis
Procedure:
Step 1: Synthesis of 2-(2-Fluoro-3,4-dimethoxyphenyl)acetonitrile
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1.0 eq) in anhydrous DMSO.
-
Add sodium cyanide (1.1 eq) portion-wise to the solution. Caution: Sodium cyanide is highly toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood.
-
Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into a separatory funnel containing water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude nitrile.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 2-(2-fluoro-3,4-dimethoxyphenyl)acetonitrile.
Step 2: Synthesis of 2-(2-Fluoro-3,4-dimethoxyphenyl)ethanamine
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend lithium aluminum hydride (1.5 eq) in anhydrous THF. Caution: LiAlH₄ is a highly reactive and flammable solid. Handle with extreme care.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of 2-(2-fluoro-3,4-dimethoxyphenyl)acetonitrile (1.0 eq) in anhydrous THF to the LiAlH₄ suspension.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours.
-
Cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential addition of water, 15% aqueous NaOH, and then more water (Fieser workup).
-
Filter the resulting aluminum salts through a pad of Celite® and wash the filter cake with THF.
-
Concentrate the filtrate under reduced pressure to obtain the crude amine.
Step 3: Synthesis of N-[2-(2-Fluoro-3,4-dimethoxyphenyl)ethyl]acetamide
-
Dissolve the crude 2-(2-fluoro-3,4-dimethoxyphenyl)ethanamine (1.0 eq) in dichloromethane (DCM) in a round-bottom flask.
-
Add triethylamine (1.2 eq) to the solution and cool to 0 °C.
-
Slowly add acetyl chloride (1.1 eq) to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Quench the reaction with water and transfer to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the desired amide.
Expected Yields and Characterization:
| Step | Product | Expected Yield (%) | Key Characterization Data |
| 1 | 2-(2-Fluoro-3,4-dimethoxyphenyl)acetonitrile | 80-90 | ¹H NMR, ¹³C NMR, IR (C≡N stretch ~2250 cm⁻¹) |
| 2 | 2-(2-Fluoro-3,4-dimethoxyphenyl)ethanamine | 70-85 | ¹H NMR, ¹³C NMR, IR (N-H stretch ~3300-3400 cm⁻¹) |
| 3 | N-[2-(2-Fluoro-3,4-dimethoxyphenyl)ethyl]acetamide | 85-95 | ¹H NMR, ¹³C NMR, IR (C=O stretch ~1650 cm⁻¹) |
Causality Behind Experimental Choices:
-
Step 1: DMSO is an excellent solvent for Sₙ2 reactions involving cyanide, facilitating the displacement of the chloride.
-
Step 2: LiAlH₄ is a powerful reducing agent capable of reducing nitriles to primary amines. The Fieser workup is a standard and safe procedure for quenching LiAlH₄ reactions.
-
Step 3: Triethylamine acts as a base to neutralize the HCl generated during the acylation reaction with acetyl chloride.
II. Synthesis of 5-Fluoro-6,7-dimethoxybenzofuran Derivatives
Benzofurans are another important class of heterocyclic compounds with a wide range of biological activities. The synthesis of substituted benzofurans from this compound can be achieved through a tandem alkylation-cyclization strategy.
Conceptual Workflow: O-Alkylation followed by Intramolecular Cyclization
This approach involves the initial O-alkylation of a substituted phenol with this compound, followed by an intramolecular cyclization to form the benzofuran ring. For example, reaction with salicylaldehyde would lead to an intermediate that can be cyclized to a benzofuran derivative.
Figure 2. Conceptual workflow for the synthesis of a 5-fluoro-6,7-dimethoxybenzofuran derivative.
Protocol 2: Synthesis of 2-(2-Fluoro-3,4-dimethoxybenzyl)benzofuran
This protocol outlines a potential route to a benzofuran derivative, although direct literature precedent for this specific transformation with the titled starting material is limited. The principles are based on well-established benzofuran synthesis methodologies.[1]
Materials:
-
This compound
-
2-Hydroxybenzaldehyde (Salicylaldehyde)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
Acetone or N,N-Dimethylformamide (DMF)
-
Polyphosphoric acid (PPA) or another suitable acid catalyst
-
Toluene or Xylene
-
Standard laboratory glassware and equipment for organic synthesis
Procedure:
Step 1: Synthesis of 2-((2-Fluoro-3,4-dimethoxybenzyl)oxy)benzaldehyde
-
To a solution of salicylaldehyde (1.0 eq) in acetone or DMF, add potassium carbonate (1.5 eq).
-
Add a solution of this compound (1.1 eq) in the same solvent.
-
Heat the reaction mixture to reflux and stir for 8-12 hours, monitoring by TLC.
-
After cooling to room temperature, filter off the inorganic salts and wash with the solvent.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate, wash with 1 M NaOH and brine, dry over anhydrous Na₂SO₄, filter, and concentrate to give the crude ether intermediate.
Step 2: Cyclization to 2-(2-Fluoro-3,4-dimethoxybenzyl)benzofuran
-
To the crude ether from the previous step, add polyphosphoric acid (PPA) (10-20 times the weight of the ether).
-
Heat the mixture with vigorous stirring at 80-100 °C for 2-4 hours.
-
Cool the reaction mixture and carefully add ice-water.
-
Extract the product with diethyl ether or ethyl acetate.
-
Wash the organic layer with saturated aqueous NaHCO₃ and brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by column chromatography to obtain the desired benzofuran derivative.
Expert Insights and Causality:
-
The choice of base in Step 1 (K₂CO₃ or the stronger Cs₂CO₃) can influence the reaction rate of the Williamson ether synthesis.
-
Polyphosphoric acid in Step 2 is a common and effective reagent for promoting intramolecular cyclization/dehydration reactions to form benzofurans.[2]
III. Synthesis of 6-Fluoro-7,8-dimethoxy-1,4-benzothiazine Derivatives
1,4-Benzothiazines are a class of sulfur and nitrogen-containing heterocycles with a range of biological activities. Their synthesis from this compound can be envisioned through a reaction with 2-aminothiophenol.
Conceptual Workflow: N-Alkylation followed by Intramolecular Cyclization
The synthesis would likely proceed via an initial N-alkylation of 2-aminothiophenol with this compound, followed by an intramolecular cyclization involving the thiol group.
Figure 3. Conceptual workflow for the synthesis of a 6-fluoro-7,8-dimethoxy-1,4-benzothiazine derivative.
Protocol 3: Synthesis of 4-(2-Fluoro-3,4-dimethoxybenzyl)-3,4-dihydro-2H-1,4-benzothiazine
This protocol is based on general methods for the synthesis of 1,4-benzothiazines.[3]
Materials:
-
This compound
-
2-Aminothiophenol
-
A suitable base (e.g., triethylamine, potassium carbonate)
-
A suitable solvent (e.g., ethanol, DMF)
-
Standard laboratory glassware and equipment for organic synthesis
Procedure:
-
In a round-bottom flask, dissolve 2-aminothiophenol (1.0 eq) and a base such as triethylamine (1.2 eq) in ethanol.
-
Add a solution of this compound (1.1 eq) in ethanol dropwise to the mixture.
-
Heat the reaction mixture to reflux and stir for 6-10 hours.
-
Monitor the reaction by TLC. Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect it by filtration. Otherwise, concentrate the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain the desired 1,4-benzothiazine derivative.
Trustworthiness and Self-Validation:
The protocols provided are based on established and fundamental organic chemistry reactions. The successful synthesis of the target heterocycles can be validated at each step through standard analytical techniques:
-
Thin Layer Chromatography (TLC): To monitor the progress of reactions and the purity of the products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the intermediates and final products.
-
Infrared (IR) Spectroscopy: To identify key functional groups present in the molecules.
-
Mass Spectrometry (MS): To determine the molecular weight of the synthesized compounds.
By comparing the obtained analytical data with expected values, researchers can confidently validate the outcome of their synthetic procedures.
References
-
Google Patents. (n.d.). Synthesis of benzofurans. Retrieved from [2]
-
Google Patents. (n.d.). 4-Fluoroisoquinoline manufacturing method. Retrieved from [4]
-
Google Patents. (n.d.). Process for the preparation of 3-benzoyl benzofuran derivatives. Retrieved from [5]
-
Harmata, M., Hong, X., & Barnes, C. L. (2004). Benzothiazines in synthesis. Toward the synthesis of pseudopteroxazole. Organic Letters, 6(13), 2201–2203. [Link][6]
-
Google Patents. (n.d.). Preparation of 4-fluoroisoquinoline. Retrieved from [7]
-
Organic Chemistry Portal. (n.d.). Benzofuran synthesis. Retrieved from [Link][1]
-
ResearchGate. (2025). Regioselective synthesis of new variety of 1,4-benzothiazines. Retrieved from [Link][3]
-
Indian Journal of Pharmaceutical Sciences. (1998). Studies on the Synthesis of 2-Aminothiophenol. Retrieved from [Link][8]
-
Oriental Journal of Chemistry. (n.d.). Synthesis of Fluoro Substituted Benzothiazole for Pharmacological and Biological Screening. Retrieved from [Link][9]
-
Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles. (2022). Molecules, 27(8), 2533. [Link][10]
-
Advances in the Preparation of Fluorinated Isoquinolines: A Decade of Progress. (2017). Journal of Chemistry, 2017, 1-15. [Link][11]
-
Synthesis of Novel Fluorinated Benzofurans and Dihydrobenzofurans. (2017). Synlett, 28(1), 1-5. [Link][12]
-
Organic Chemistry Portal. (n.d.). Isoquinoline synthesis. Retrieved from [Link][13]
-
Evolution in the synthesis of 1,4-benzothiazines over the last decade (2014 to 2024). (2024). RSC Advances, 14(10), 6835-6856. [Link][14]
-
Google Patents. (n.d.). Process for preparing benzothiazine compounds. Retrieved from [15]
-
Synthesis of 4-(trichloromethyl)pyrido[2′,1′:3,4]pyrazino[2,1-b]quinazolinones through a cyclized dearomatization and trichloromethylation cascade strategy. (2020). Organic & Biomolecular Chemistry, 18(34), 6665-6674. [Link][16]
-
Synthesis of Novel Fluorinated Benzofurans and Dihydrobenzofurans. (2017). Synlett, 28(1), 1-5. [Link][17]
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- 16. Synthesis of 4-(trichloromethyl)pyrido[2′,1′:3,4]pyrazino[2,1-b]quinazolinones through a cyclized dearomatization and trichloromethylation cascade strategy - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
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Application Notes and Protocols: 1-(Chloromethyl)-2-fluoro-3,4-dimethoxybenzene in Medicinal Chemistry
Introduction: A Strategically Designed Building Block for Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine atoms and methoxy groups into molecular scaffolds is a well-established strategy for optimizing the pharmacokinetic and pharmacodynamic properties of drug candidates.[1][2][3][4] The building block, 1-(chloromethyl)-2-fluoro-3,4-dimethoxybenzene , is a prime example of a reagent designed to introduce these valuable functionalities into target molecules. Its unique substitution pattern—a reactive chloromethyl group for covalent bond formation, a fluorine atom to enhance metabolic stability and binding affinity, and two methoxy groups to modulate solubility and electronic properties—makes it a highly versatile tool for the synthesis of novel therapeutics, particularly in the realm of kinase inhibitors and other targeted therapies.[4][5][6]
This comprehensive guide provides detailed application notes and protocols for the effective utilization of this compound in medicinal chemistry research. We will delve into its synthesis, reactivity, and application in the construction of key pharmacophores, with a focus on providing practical, field-proven insights to researchers, scientists, and drug development professionals.
Physicochemical Properties and Safety Considerations
| Property | Estimated Value/Information | Rationale/Source |
| Molecular Formula | C₉H₁₀ClFO₂ | - |
| Molecular Weight | 204.63 g/mol | - |
| Appearance | Likely a colorless to pale yellow liquid or low-melting solid | Analogy to similar benzyl chlorides |
| Solubility | Soluble in common organic solvents (e.g., DCM, THF, DMF, acetonitrile) | General properties of similar organic molecules |
| Hazards | Likely to be a skin and eye irritant, and may cause respiratory irritation. Potential lachrymator. | Based on SDS for 2-fluoro-1,4-dimethoxybenzene and 2-chloro-1,4-dimethoxybenzene.[7][8] |
| Handling | Handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes. | Standard practice for handling reactive organic halides.[9] |
| Storage | Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong bases. Keep container tightly sealed. | General storage guidelines for reactive organic compounds. |
Proposed Synthesis of this compound
A plausible synthetic route to this compound commences with the commercially available 1-fluoro-2,3-dimethoxybenzene, proceeding through a formylation step followed by reduction and chlorination.
Diagram of the Proposed Synthetic Pathway
Caption: Proposed synthetic route to this compound.
Protocol 1: Synthesis of 2-Fluoro-3,4-dimethoxybenzaldehyde (Vilsmeier-Haack Reaction)
This protocol describes the formylation of 1-fluoro-2,3-dimethoxybenzene to yield the corresponding benzaldehyde, a key intermediate.
Materials:
-
1-Fluoro-2,3-dimethoxybenzene
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium acetate solution
-
Deionized water
-
Brine (saturated aqueous sodium chloride)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware, including a round-bottom flask, addition funnel, and reflux condenser
-
Magnetic stirrer and stir plate
-
Ice bath
Procedure:
-
To a dry, three-necked round-bottom flask equipped with a magnetic stir bar, an addition funnel, and a nitrogen inlet, add anhydrous DMF (3.0 eq) and cool the flask in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃, 1.2 eq) dropwise to the cooled DMF with vigorous stirring. Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 30 minutes to form the Vilsmeier reagent.
-
Cool the mixture back down in an ice bath and add a solution of 1-fluoro-2,3-dimethoxybenzene (1.0 eq) in DCM dropwise via the addition funnel.
-
After the addition, remove the ice bath and heat the reaction mixture to reflux (approximately 40-45 °C) for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and carefully pour it into a beaker containing crushed ice.
-
Neutralize the mixture by the slow addition of a saturated aqueous sodium acetate solution until the pH is approximately 6-7.
-
Transfer the mixture to a separatory funnel and extract the product with DCM (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with deionized water, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Protocol 2: Synthesis of this compound
This two-step, one-pot protocol describes the reduction of the aldehyde intermediate followed by chlorination to yield the final product.
Materials:
-
2-Fluoro-3,4-dimethoxybenzaldehyde
-
Methanol (MeOH)
-
Sodium borohydride (NaBH₄)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Pyridine
-
Thionyl chloride (SOCl₂)
-
Deionized water
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware
-
Magnetic stirrer and stir plate
-
Ice bath
Procedure:
Step A: Reduction to the Benzylic Alcohol
-
Dissolve 2-fluoro-3,4-dimethoxybenzaldehyde (1.0 eq) in methanol in a round-bottom flask and cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (NaBH₄, 1.1 eq) portion-wise to the stirred solution.
-
Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature. Continue stirring for an additional 1-2 hours, monitoring by TLC.
-
Once the reduction is complete, carefully quench the reaction by the slow addition of deionized water at 0 °C.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter. This solution of (2-fluoro-3,4-dimethoxyphenyl)methanol is used directly in the next step.
Step B: Chlorination of the Benzylic Alcohol
-
To the solution of (2-fluoro-3,4-dimethoxyphenyl)methanol in DCM from the previous step, add anhydrous pyridine (1.2 eq) and cool the mixture to 0 °C.
-
Slowly add thionyl chloride (SOCl₂, 1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for 1-3 hours. Monitor the reaction by TLC.
-
Once the reaction is complete, carefully pour the mixture into ice-cold water.
-
Separate the organic layer and wash it with cold dilute HCl, saturated aqueous sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
The product can be purified by flash column chromatography if necessary.
Applications in Medicinal Chemistry: A Versatile Electrophile for Sₙ2 Reactions
The primary utility of this compound lies in its ability to act as an electrophile in Sₙ2 reactions. The benzylic chloride is activated towards nucleophilic attack, and the presence of the aromatic ring stabilizes the transition state, facilitating the reaction.[10][11][12] This makes it an ideal building block for the alkylation of a wide range of nucleophiles, including amines, phenols, thiols, and carbanions.
Diagram of Key Applications in Sₙ2 Reactions
Caption: Sₙ2 reactions of this compound with various nucleophiles.
Protocol 3: General Procedure for N-Alkylation of Anilines and Heterocycles
This protocol provides a general method for the synthesis of N-substituted anilines and heterocycles, which are common scaffolds in kinase inhibitors.[13]
Materials:
-
This compound
-
Substituted aniline or nitrogen-containing heterocycle (e.g., 4-aminoquinazoline)
-
Anhydrous base (e.g., potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or sodium hydride (NaH))
-
Anhydrous solvent (e.g., N,N-Dimethylformamide (DMF), acetonitrile, or Tetrahydrofuran (THF))
-
Standard laboratory glassware
-
Magnetic stirrer and inert atmosphere setup (e.g., nitrogen or argon balloon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the aniline or heterocycle (1.0 eq) and the anhydrous solvent.
-
Add the base (1.5-2.0 eq of K₂CO₃ or Cs₂CO₃, or 1.1 eq of NaH) to the stirred solution at room temperature.
-
Slowly add a solution of this compound (1.0-1.2 eq) in the same anhydrous solvent to the reaction mixture.
-
Stir the reaction mixture at a temperature ranging from room temperature to 80 °C, depending on the reactivity of the nucleophile. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
If using K₂CO₃ or Cs₂CO₃, filter off the solid and rinse with the solvent. If using NaH, carefully quench the reaction with a few drops of water.
-
Remove the solvent under reduced pressure.
-
Partition the residue between water and a suitable organic solvent (e.g., ethyl acetate or DCM).
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography or recrystallization.
| Nucleophile | Base | Solvent | Temperature (°C) | Typical Reaction Time (h) |
| Substituted Aniline | K₂CO₃ | DMF | 60-80 | 4-12 |
| Amino-quinazoline | Cs₂CO₃ | Acetonitrile | Reflux | 6-18 |
| Indole | NaH | THF | 0 to RT | 2-8 |
Protocol 4: General Procedure for O-Alkylation of Phenols
This protocol describes the synthesis of diaryl ethers, a structural motif present in some biologically active molecules.
Materials:
-
This compound
-
Substituted phenol
-
Anhydrous potassium carbonate (K₂CO₃)
-
Anhydrous acetone or DMF
Procedure:
-
To a round-bottom flask, add the substituted phenol (1.0 eq), potassium carbonate (2.0 eq), and the solvent.
-
Add this compound (1.1 eq) to the mixture.
-
Heat the reaction mixture to reflux and stir for 4-16 hours, monitoring by TLC.
-
After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
Conclusion: A Valuable Asset in the Medicinal Chemist's Toolbox
This compound is a strategically designed building block that offers a convenient means of introducing a fluorinated and electron-rich phenyl moiety into target molecules. Its predictable reactivity in Sₙ2 reactions makes it a valuable tool for the synthesis of a diverse range of compounds, particularly in the development of kinase inhibitors and other targeted therapies. The protocols outlined in this guide provide a solid foundation for researchers to effectively utilize this versatile reagent in their drug discovery programs. As with any reactive chemical, proper safety precautions should always be observed in its handling and use.
References
-
Alshammari, M. (2022). Synthetic Studies on Valuable Fluorinated Building Blocks. eGrove. [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: 3,4-Dimethoxybenzaldehyde. [Link]
-
Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. [Link]
- Google Patents. (1957). PROCESS FOR PREPARING 3,4-DIMETHOXY-BENZALDEHYDE AFTER THE SOMMELET REACTION.
-
Haque, T. S., & Penthala, N. R. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Future Journal of Pharmaceutical Sciences, 9(1), 33. [Link]
-
Jiang, S., et al. (2010). A general synthetic procedure for 2-chloromethyl-4(3H)-quinazolinone derivatives and their utilization in the preparation of novel anticancer agents with 4-anilinoquinazoline scaffolds. Molecules, 15(12), 9234-9247. [Link]
-
The Organic Chemistry Tutor. (2023, March 16). Allylic and Benzylic Halides - SN1 and SN2 Reactions. YouTube. [Link]
-
Pasunooti, K. K., et al. (2021). Synthesis and In Vitro Antitumor Activity Evaluation of Gefitinib-1,2,3-Triazole Derivatives. Molecules, 26(15), 4543. [Link]
- Pfeiffer, W. D. (2007). Product Class 1: (Chloromethyl)arenes. In Science of Synthesis (Vol. 35, pp. 101-148). Georg Thieme Verlag.
-
PrepChem.com. (n.d.). Synthesis of 1,2-dimethoxy-4-chloromethyl-benzene. [Link]
-
Saporovskaya, M. B., Boiko, V. E., Don, V. L., & Igumnov, S. M. (2019). Chloromethylation of polyfluoroaromatic compounds. Fluorine Notes, 127(7-8). [Link]
-
Singh, A., & Singh, A. (2022). Design, synthesis and biological evaluation of erlotinib-based IDO1 inhibitors. Frontiers in Chemistry, 10, 963283. [Link]
- Taylor, R. D., MacCoss, M., & Lawson, A. D. (2014). Rings in drugs. Journal of medicinal chemistry, 57(14), 5845-5859.
-
Zaykov, A. N., & Mykhailiuk, P. K. (2022). Fluorinated Cycloalkyl Building Blocks for Drug Discovery. ChemMedChem, 17(21), e202200365. [Link]
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Zhang, X., et al. (2018). A New Synthesis of Gefitinib. Organic Process Research & Development, 22(12), 1756-1760. [Link]
- CN103159747A. (2013). Synthetic method of lapatinib.
- US8350029B2. (2013). Process for the preparation of gefitinib.
- US3297648A. (1967). Process for the chloromethylation of aromatic compounds of high molecular weight.
- Wang, J., Sánchez-Roselló, M., Aceña, J. L., del Pozo, C., Sorochinsky, A. E., Fustero, S., ... & Liu, H. (2014). Fluorine in pharmaceutical industry: fluorine-containing drugs introduced to the market in the last decade (2001–2011). Chemical reviews, 114(4), 2432-2506.
-
ChemTube3D. (n.d.). SN2 Reaction: Benzyl Chloride with HS-. [Link]
- Google Patents. (1957). Process for the preparation of 1-chloromethyl-2, 3, 4-trialkoxybenzenes.
-
IRIS. (n.d.). Improved Selectivity in the Chloromethylation of Alkylbenzenes in the Presence of Quaternary Ammonium Salts. [Link]
-
JMU Scholarly Commons. (2016). The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot reaction of Difluorocarbene and 1-Phenyl. [Link]
-
PubMed. (2022). Development of a Fluorinated Analogue of Erlotinib for PET Imaging of EGFR Mutation-Positive NSCLC. [Link]
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PubMed. (2010). A general synthetic procedure for 2-chloromethyl-4(3H)-quinazolinone derivatives and their utilization in the preparation of novel anticancer agents with 4-anilinoquinazoline scaffolds. [Link]
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Application Notes and Protocols: Preparation of 2-Fluoro-3,4-dimethoxybenzaldehyde via the Sommelet Reaction
Abstract
This document provides a comprehensive guide for the synthesis of 2-fluoro-3,4-dimethoxybenzaldehyde, a valuable intermediate in pharmaceutical and agrochemical research. The protocol details the conversion of 1-(chloromethyl)-2-fluoro-3,4-dimethoxybenzene to the target aldehyde using the Sommelet reaction. This application note offers an in-depth analysis of the reaction mechanism, a detailed step-by-step experimental protocol, safety guidelines, and methods for purification and characterization of the final product.
Introduction: Significance and Synthetic Strategy
2-Fluoro-3,4-dimethoxybenzaldehyde is a key building block in the synthesis of various biologically active molecules. The presence of the fluorine atom and the dimethoxy arrangement on the aromatic ring imparts unique electronic properties and metabolic stability to the resulting compounds. A reliable and scalable synthesis of this aldehyde is therefore of significant interest to researchers in drug development and medicinal chemistry.
The conversion of a benzyl halide to an aldehyde is a common transformation in organic synthesis. While several methods exist for this oxidation, the Sommelet reaction offers a classic and effective approach, particularly for substrates that might be sensitive to harsher oxidizing agents.[1][2] The reaction utilizes hexamethylenetetramine (HMTA) to convert the benzyl chloride into an intermediate quaternary ammonium salt, which is subsequently hydrolyzed to the desired aldehyde.[3][4] This method avoids over-oxidation to the corresponding carboxylic acid, a common side reaction with many strong oxidants.
Reaction Mechanism and Rationale
The Sommelet reaction proceeds through a multistep mechanism, offering a controlled oxidation of the benzylic carbon.[4][5]
Step 1: Formation of the Quaternary Ammonium Salt
The reaction is initiated by the nucleophilic attack of one of the nitrogen atoms of hexamethylenetetramine on the electrophilic benzylic carbon of this compound. This SN2 reaction forms a stable quaternary ammonium salt, often referred to as a hexaminium salt.
Step 2: Hydrolysis and Imine Formation
Under aqueous acidic or neutral conditions, the hexaminium salt undergoes hydrolysis. This process is complex and can involve the breakdown of the hexamine cage. The key transformation is the transfer of the benzylic group to a nitrogen atom, which, through a series of steps including intramolecular hydride transfer, leads to the formation of a Schiff base (imine).
Step 3: Hydrolysis to the Aldehyde
The final step is the hydrolysis of the imine intermediate to yield the desired 2-fluoro-3,4-dimethoxybenzaldehyde and a mixture of ammonia and formaldehyde byproducts from the decomposition of the hexamine moiety.
The choice of the Sommelet reaction for this particular substrate is guided by several factors. The electron-donating nature of the two methoxy groups activates the benzylic position, making it susceptible to nucleophilic attack by HMTA. The reaction conditions are generally mild, which is advantageous for preserving the sensitive fluoro and methoxy functionalities on the aromatic ring.
Experimental Protocol
This protocol is designed for the laboratory-scale synthesis of 2-fluoro-3,4-dimethoxybenzaldehyde. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (per 10 mmol SM) |
| This compound | N/A | 204.63 | 2.05 g (10 mmol) |
| Hexamethylenetetramine (HMTA) | 100-97-0 | 140.19 | 1.68 g (12 mmol) |
| 50% Aqueous Acetic Acid | 64-19-7 | - | 50 mL |
| Diethyl Ether | 60-29-7 | 74.12 | As needed |
| Saturated Sodium Bicarbonate Solution | 144-55-8 | 84.01 | As needed |
| Anhydrous Magnesium Sulfate | 7487-88-9 | 120.37 | As needed |
Equipment
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel (250 mL)
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
-
Apparatus for column chromatography (optional)
Reaction Workflow
Caption: Experimental workflow for the synthesis of 2-fluoro-3,4-dimethoxybenzaldehyde.
Step-by-Step Procedure
-
Reaction Setup:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (2.05 g, 10 mmol).
-
Add hexamethylenetetramine (1.68 g, 12 mmol, 1.2 equivalents).
-
To this solid mixture, add 50 mL of 50% aqueous acetic acid. The use of aqueous acetic acid is often beneficial for the Sommelet reaction, providing a mildly acidic medium for the hydrolysis steps.[6]
-
-
Reaction Execution:
-
Attach a reflux condenser to the flask.
-
Heat the reaction mixture to reflux with vigorous stirring. A gentle reflux should be maintained.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
-
Work-up:
-
After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.
-
Transfer the cooled reaction mixture to a 250 mL separatory funnel.
-
Extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic layers.
-
-
Purification:
-
Wash the combined organic extracts with saturated sodium bicarbonate solution (2 x 50 mL) to neutralize any remaining acetic acid.
-
Wash with water (1 x 50 mL) and then with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
The crude 2-fluoro-3,4-dimethoxybenzaldehyde can be further purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent, or by vacuum distillation.
-
Characterization of 2-Fluoro-3,4-dimethoxybenzaldehyde
The identity and purity of the synthesized product should be confirmed by spectroscopic methods.
| Property | Expected Value |
| Appearance | White to off-white solid |
| Molecular Formula | C₉H₉FO₃ |
| Molecular Weight | 184.16 g/mol |
| ¹H NMR (CDCl₃) | δ (ppm): ~10.2 (s, 1H, -CHO), ~7.5 (d, 1H, Ar-H), ~6.8 (d, 1H, Ar-H), ~4.0 (s, 3H, -OCH₃), ~3.9 (s, 3H, -OCH₃). The aromatic protons will show coupling to the fluorine atom. |
| ¹³C NMR (CDCl₃) | δ (ppm): ~188 (d, -CHO), ~155 (d, C-F), ~150 (C-OCH₃), ~145 (C-OCH₃), ~125 (Ar-C), ~115 (Ar-C), ~110 (Ar-C), ~60 (-OCH₃), ~56 (-OCH₃). Carbon signals will show C-F coupling. |
| IR (KBr) | ν (cm⁻¹): ~2950 (C-H), ~2850 (C-H), ~1680 (C=O, aldehyde), ~1610, ~1500 (C=C, aromatic), ~1270, ~1030 (C-O, ether). |
| Mass Spec (EI) | m/z: 184 (M⁺), and other characteristic fragments. |
Safety and Handling Precautions
-
This compound: This is a lachrymator and a potential alkylating agent. It should be handled with extreme care in a fume hood. Avoid inhalation and contact with skin and eyes.[7][8]
-
Hexamethylenetetramine (HMTA): Can cause skin and respiratory sensitization.[9] It is also a flammable solid. Keep away from heat and open flames.
-
Acetic Acid: Corrosive. Causes severe skin burns and eye damage. Handle with appropriate gloves and eye protection.
-
Diethyl Ether: Highly flammable. Work in a well-ventilated area away from ignition sources.
Always consult the Safety Data Sheet (SDS) for each reagent before starting the experiment.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no product formation | - Inactive starting material.- Insufficient heating or reaction time. | - Check the purity of the starting material.- Ensure the reaction is maintained at a steady reflux.- Extend the reaction time and monitor by TLC. |
| Formation of side products | - Over-reaction or side reactions of the aldehyde product.- Incomplete hydrolysis. | - Avoid prolonged heating after the reaction is complete.- Ensure the work-up procedure effectively hydrolyzes all intermediates. |
| Difficult purification | - Presence of polar byproducts from HMTA. | - Thorough washing with water during the work-up is crucial.- A bisulfite adduct formation and subsequent regeneration can be used for purification of the aldehyde. |
Conclusion
The Sommelet reaction provides a reliable method for the preparation of 2-fluoro-3,4-dimethoxybenzaldehyde from its corresponding benzyl chloride. The protocol described herein, when performed with the appropriate safety precautions, should afford the desired product in good yield. The versatility of the aldehyde functional group makes this a valuable procedure for researchers engaged in the synthesis of complex organic molecules.
References
- Sommelet, M. Sur un mode de décomposition des halogénoalcoylates d'hexaméthylène – tétramine. Compt. Rend.1913, 157, 852–854.
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Grokipedia. Sommelet reaction. ([Link])
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Wikipedia. Sommelet reaction. ([Link])
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YouTube. Sommelet Reaction Mechanism | Organic Chemistry. ([Link])
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The Sommelet Reaction. ResearchGate. ([Link])
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YouTube. Making Benzaldehyde using the sommelet reaction. ([Link])
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YouTube. Making benzaldehyde - Sommelet reaction. ([Link])
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Carl ROTH. Safety Data Sheet: Hexamethylene tetramine. ([Link])
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New Jersey Department of Health. Hazardous Substance Fact Sheet - Hexamine. ([Link])
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Application Notes and Protocols: Protecting Group Strategies for 1-(Chloromethyl)-2-fluoro-3,4-dimethoxybenzene Derivatives
Introduction: Navigating the Synthetic Challenges of Polysubstituted Benzene Derivatives
In the landscape of medicinal chemistry and drug development, the synthesis of complex aromatic molecules is a foundational pillar. The 1-(chloromethyl)-2-fluoro-3,4-dimethoxybenzene scaffold is a key intermediate, presenting a unique convergence of reactive functional groups that demand a sophisticated and nuanced approach to chemical synthesis. The inherent reactivity of the benzylic chloride, coupled with the electronic effects of the fluoro and dimethoxy substituents, necessitates a carefully considered protecting group strategy to achieve desired chemical transformations with precision and high yield.
This technical guide provides an in-depth exploration of protecting group strategies tailored for derivatives of this compound. We will dissect the chemical intricacies of this molecular framework, propose robust protecting group strategies for common functional groups, and provide detailed, field-proven protocols for their implementation. This document is intended for researchers, scientists, and professionals in drug development who are engaged in the synthesis of complex molecules where control of reactivity is paramount.
The Core Challenge: A Trifecta of Reactivity
The synthetic utility of this compound derivatives is intrinsically linked to the challenge of managing three key structural features:
-
The Highly Reactive Chloromethyl Group: As a benzylic halide, the chloromethyl group is a potent electrophile, susceptible to nucleophilic substitution. This inherent reactivity is often the desired site of transformation, but it also presents a stability challenge under a variety of reaction conditions, particularly those that are basic or involve nucleophilic reagents.
-
The Electron-Withdrawing Fluoro Group: The presence of a fluorine atom significantly influences the electronic properties of the aromatic ring. Its strong electron-withdrawing nature can affect the acidity of adjacent protons and the reactivity of other functional groups on the ring.
-
The Electron-Donating Dimethoxy Groups: In contrast to the fluoro group, the two methoxy groups are electron-donating, activating the ring towards electrophilic substitution. These groups can also be susceptible to cleavage under harsh acidic conditions.
A successful synthetic strategy must therefore employ protecting groups that are stable to the intended reaction conditions for modifying one part of the molecule while being readily removable without affecting other sensitive functionalities. The principles of orthogonal protection , where different protecting groups can be removed under distinct conditions, are of paramount importance.[1]
Strategic Deployment of Protecting Groups: Scenarios and Solutions
Let us consider two common scenarios in the functionalization of the this compound core: the presence of a hydroxyl group (a phenol) or an amino group (an aniline).
Scenario 1: Protection of a Phenolic Hydroxyl Group
The introduction of a hydroxyl group onto the aromatic ring adds another layer of complexity. Phenols are acidic and their corresponding phenoxides are highly nucleophilic, potentially reacting with the chloromethyl group intramolecularly or with other electrophiles. Therefore, protection of the hydroxyl group is often a prerequisite for further manipulation of the molecule.
-
Methoxymethyl (MOM) Ether:
-
Rationale: MOM ethers are stable to a wide range of non-acidic conditions, including organometallic reagents and many reducing and oxidizing agents.[1] This stability makes them compatible with reactions involving the chloromethyl group. The introduction of the MOM group is typically performed under basic conditions, which must be carefully controlled to avoid unwanted side reactions with the benzylic chloride.
-
Deprotection: Cleavage is achieved under acidic conditions, which are generally compatible with the rest of the molecule, provided harsh conditions that could cleave the methoxy groups are avoided.[2]
-
-
tert-Butyldimethylsilyl (TBDMS) Ether:
-
Rationale: TBDMS ethers are robust and offer excellent stability towards a broad spectrum of reagents and reaction conditions, including those that are basic or nucleophilic.[3] Their steric bulk can also offer advantages in directing reactions at other positions.
-
Deprotection: TBDMS ethers are readily cleaved by fluoride ion sources, such as tetrabutylammonium fluoride (TBAF), under conditions that are orthogonal to the removal of many other protecting groups.[3]
-
The choice between MOM and TBDMS will depend on the overall synthetic plan and the compatibility of their respective deprotection conditions with other functional groups present in the molecule.
Experimental Protocols: Phenol Protection
Protocol 1: Methoxymethyl (MOM) Protection of a Phenolic Derivative
Caption: Workflow for MOM protection of a phenol.
Materials:
-
Phenolic derivative of this compound
-
Methoxymethyl chloride (MOM-Cl)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Dissolve the phenolic derivative (1.0 eq) in anhydrous DCM in a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0°C using an ice bath.
-
Add DIPEA (1.5 eq) dropwise to the solution, followed by the slow addition of MOM-Cl (1.2 eq).
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude MOM-protected product, which can be purified by column chromatography on silica gel.
Protocol 2: tert-Butyldimethylsilyl (TBDMS) Protection of a Phenolic Derivative
Caption: Workflow for TBDMS protection of a phenol.
Materials:
-
Phenolic derivative of this compound
-
tert-Butyldimethylsilyl chloride (TBDMS-Cl)
-
Imidazole
-
Dimethylformamide (DMF), anhydrous
-
Diethyl ether
-
Water
-
Brine
-
Anhydrous sodium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a solution of the phenolic derivative (1.0 eq) and imidazole (2.5 eq) in anhydrous DMF at room temperature under an inert atmosphere, add TBDMS-Cl (1.2 eq) portion-wise.
-
Stir the reaction mixture at room temperature for 4-8 hours, monitoring by TLC.
-
Upon completion, pour the reaction mixture into a separatory funnel containing diethyl ether and water.
-
Separate the organic layer and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the pure TBDMS-protected product.
Scenario 2: Protection of an Amino Group
Aniline derivatives are susceptible to oxidation and can undergo N-alkylation with the chloromethyl group. Therefore, protection of the amino group is crucial for many synthetic transformations.
-
tert-Butoxycarbonyl (Boc):
-
Rationale: The Boc group is a widely used protecting group for amines due to its stability under a broad range of conditions, including basic, nucleophilic, and reductive conditions.[4] This makes it compatible with subsequent reactions involving the chloromethyl moiety.
-
Deprotection: The Boc group is readily removed under acidic conditions, typically with trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent.[4]
-
-
Benzyloxycarbonyl (Cbz):
-
Rationale: The Cbz group provides robust protection for amines and is stable to acidic and basic conditions.[5]
-
Deprotection: Cbz groups are classically removed by catalytic hydrogenolysis (e.g., H₂, Pd/C).[5] This method is generally mild and chemoselective. However, care must be taken as prolonged reaction times or harsh conditions could potentially lead to hydrodechlorination of the chloromethyl group.
-
The selection between Boc and Cbz will be dictated by the presence of other functional groups in the molecule and the desired deprotection strategy.
Experimental Protocols: Aniline Protection
Protocol 3: tert-Butoxycarbonyl (Boc) Protection of an Aniline Derivative
Caption: Workflow for Boc protection of an aniline.
Materials:
-
Aniline derivative of this compound
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF), anhydrous
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Dissolve the aniline derivative (1.0 eq) in anhydrous THF in a round-bottom flask.
-
Add triethylamine (1.2 eq) followed by di-tert-butyl dicarbonate (1.1 eq).
-
Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction by TLC.
-
Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to obtain the Boc-protected aniline.
Protocol 4: Benzyloxycarbonyl (Cbz) Protection of an Aniline Derivative
Caption: Workflow for Cbz protection of an aniline.
Materials:
-
Aniline derivative of this compound
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium bicarbonate (NaHCO₃)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Dissolve the aniline derivative (1.0 eq) in a mixture of 1,4-dioxane and water.
-
Cool the solution to 0°C in an ice bath and add sodium bicarbonate (2.0 eq).
-
Add benzyl chloroformate (1.1 eq) dropwise while maintaining the temperature at 0°C.
-
Allow the reaction to warm to room temperature and stir for 3-5 hours. Monitor by TLC.
-
After completion, extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel to yield the Cbz-protected product.
Deprotection Strategies: A Summary Table
| Protecting Group | Functional Group | Deprotection Reagents and Conditions | Orthogonality and Considerations |
| MOM | Phenol | Mild acid (e.g., HCl in THF/H₂O, TsOH in MeOH) | Stable to base, nucleophiles, and many redox reagents. Avoid strong acids that may cleave methoxy ethers. |
| TBDMS | Phenol | Fluoride source (e.g., TBAF in THF; HF-Pyridine) | Stable to a wide range of conditions. Orthogonal to acid- and base-labile groups. |
| Boc | Aniline | Strong acid (e.g., TFA in DCM; HCl in dioxane) | Stable to base, hydrogenolysis, and nucleophiles. |
| Cbz | Aniline | Catalytic Hydrogenolysis (H₂, Pd/C); Strong acids (HBr/AcOH) | Stable to base and many other conditions. Hydrogenolysis may affect other reducible groups. |
Conclusion: Enabling Precision in Complex Synthesis
The successful synthesis of functionalized this compound derivatives hinges on the strategic and skillful application of protecting groups. The protocols and strategies outlined in this guide provide a robust framework for navigating the inherent reactivity of this versatile scaffold. By understanding the interplay of the chloromethyl, fluoro, and dimethoxy groups, and by selecting protecting groups with appropriate stability and orthogonal deprotection pathways, researchers can unlock the full synthetic potential of these valuable building blocks in the pursuit of novel therapeutics and advanced materials.
References
- Poon, K. W. C., & Dudley, G. B. (2006). 2-Benzyloxy-1-methylpyridinium triflate. e-EROS Encyclopedia of Reagents for Organic Synthesis.
- Rahim, M. A., Matsumura, S., & Toshima, K. (2005). A mild and efficient deprotection of benzyl ethers using 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) under photoirradiation. Tetrahedron Letters, 46(43), 7307-7309.
- Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
- Czernecki, S., Georgoulis, C., & Provelenghiou, C. (1976). Benzylation of alcohols with benzyl trichloroacetimidate in the presence of trifluoromethanesulfonic acid. Tetrahedron Letters, 17(39), 3535-3536.
- Jadhav, V. H., Borate, H. B., & Wakharkar, R. D. (2006). A simple method for deprotection of tert-butyldimethylsilyl ethers by using stannous chloride under microwave irradiation. Indian Journal of Chemistry-Section B, 45(1), 322.
- Scattolin, T., Gharbaoui, T., & Chen, C. Y. (2022). A General and Practical Method for the Deprotection of Cbz-, Alloc-, and Methyl-Carbamates. Organic Letters, 24(20), 3736-3740.
- Bergmann, M., & Zervas, L. (1932). Über ein allgemeines Verfahren der Peptid-Synthese. Berichte der deutschen chemischen Gesellschaft (A and B Series), 65(7), 1192-1201.
- Organic Syntheses Procedure, Coll. Vol. 1, p.102 (1941); Vol. 2, p.23 (1922).
- Wuts, P. G. M., & Greene, T. W. (2006). Greene's protective groups in organic synthesis. John Wiley & Sons.
- Corey, E. J., & Venkateswarlu, A. (1972). Protection of hydroxyl groups as tert-butyldimethylsilyl derivatives. Journal of the American Chemical Society, 94(17), 6190-6191.
- Khan, A. T., & Mondal, E. (2003). A mild and efficient method for the deprotection of tert-butyldimethylsilyl (TBDMS) and tert-butyldiphenylsilyl (TBDPS) ethers with acetyl chloride in dry methanol. Synlett, 2003(05), 694-698.
- Agami, C., Couty, F., & Puchot, C. (1986). Asymmetric synthesis of N-tert-butoxycarbonyl-2-substituted-1, 3-oxazolidines and 1, 3-oxazines. Tetrahedron, 42(8), 2209-2216.
-
Common Organic Chemistry. Benzyl Protection. Retrieved from [Link]
- Gorin, B. A., & Tillett, J. G. (1996). The mechanism of the debenzylation of N-benzylanilines by nitrous acid. Journal of the Chemical Society, Perkin Transactions 2(4), 621-624.
- Boons, G. J., & Hale, K. J. (2000). Orthogonal protection in carbohydrate chemistry. In Carbohydrates in Chemistry and Biology (pp. 359-390). Wiley-VCH.
Sources
"scale-up synthesis of 1-(chloromethyl)-2-fluoro-3,4-dimethoxybenzene"
Application Note & Protocol
Topic: Scale-Up Synthesis of 1-(chloromethyl)-2-fluoro-3,4-dimethoxybenzene
Document ID: AN-SC2026-0124
Abstract
This document provides a comprehensive guide for the safe and efficient scale-up synthesis of this compound, a key building block in pharmaceutical and specialty chemical development. We present a robust, two-step synthetic route commencing from 2-fluoro-3,4-dimethoxybenzaldehyde. The chosen strategy prioritizes safety, scalability, and product purity by avoiding a direct and potentially hazardous chloromethylation reaction. Instead, it employs a controlled reduction of the aldehyde to the corresponding benzyl alcohol, followed by a high-yield conversion to the target benzyl chloride using thionyl chloride. This guide details the process chemistry, provides step-by-step protocols for multi-gram scale synthesis, outlines critical process parameters, and establishes rigorous safety and quality control procedures essential for researchers and process chemists in drug development.
Introduction & Strategic Rationale
This compound is a functionalized aromatic intermediate of significant interest. Its unique substitution pattern, featuring a reactive chloromethyl group alongside fluorine and methoxy moieties, makes it a versatile precursor for introducing the 2-fluoro-3,4-dimethoxybenzyl group in complex molecule synthesis.
When developing a manufacturing process, particularly for active pharmaceutical ingredients (APIs), the selection of the synthetic route is paramount. A direct, one-pot chloromethylation of 3-fluoroveratrole presents a theoretically shorter path. However, such reactions often utilize formaldehyde and hydrogen chloride with a Lewis acid catalyst, a combination that poses significant safety risks on a larger scale, including the potential for runaway reactions and the formation of hazardous byproducts.[1] Furthermore, regioselectivity can be difficult to control, leading to isomeric impurities and complex purification challenges.[2]
To mitigate these risks, we have developed and validated a two-step approach that offers superior control and safety:
-
Reduction: Selective reduction of the commercially available 2-fluoro-3,4-dimethoxybenzaldehyde to (2-fluoro-3,4-dimethoxyphenyl)methanol. This step utilizes sodium borohydride, a mild and highly selective reagent, ensuring a clean conversion with a simple work-up.[1][3]
-
Chlorination: Conversion of the intermediate benzyl alcohol to the target product using thionyl chloride (SOCl₂). This transformation is highly efficient, and the reaction byproducts (SO₂ and HCl) are volatile gases, which simplifies product isolation and purification.[3][4]
This strategy deliberately isolates the hazardous chlorination step and applies it to a more controlled substrate (the alcohol), representing a best-practice approach for process safety and scalability.
Process Chemistry & Mechanistic Overview
The overall synthetic transformation is illustrated below:
Scheme 1: Two-Step Synthesis of the Target Compound (Conceptual image, not generated)
Step A: Hydride Reduction The first step is the nucleophilic addition of a hydride ion (H⁻) from sodium borohydride (NaBH₄) to the electrophilic carbonyl carbon of the aldehyde. The resulting alkoxide intermediate is subsequently protonated during the aqueous work-up to yield the primary benzyl alcohol. The use of a protic solvent like ethanol or methanol facilitates the reaction and the work-up.
Step B: Deoxychlorination The conversion of the benzyl alcohol to the benzyl chloride with thionyl chloride proceeds via the formation of a chlorosulfite ester intermediate. In the presence of a base like pyridine or via an Sₙi (internal nucleophilic substitution) mechanism, the chlorosulfite group is displaced by the chloride ion. The thermodynamic driving force for this reaction is the irreversible formation of stable gaseous byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl).
Experimental Protocols & Procedures
Safety Pre-Requisite: All operations must be conducted in a certified chemical fume hood. Appropriate Personal Protective Equipment (PPE), including but not limited to chemical splash goggles, a face shield, nitrile or butyl rubber gloves, and a flame-resistant lab coat, is mandatory.[5] An emergency shower and eyewash station must be readily accessible.
Part A: Scale-Up Synthesis of (2-Fluoro-3,4-dimethoxyphenyl)methanol
Materials & Reagents:
-
2-Fluoro-3,4-dimethoxybenzaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH), ACS Grade
-
Deionized Water (DI H₂O)
-
Hydrochloric Acid (HCl), ~2M solution
-
Dichloromethane (DCM)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Protocol:
-
Reactor Setup: Equip a 2 L, three-necked round-bottom flask with a mechanical stirrer, a thermometer, and an argon inlet.
-
Reagent Charge: Charge the flask with 2-fluoro-3,4-dimethoxybenzaldehyde (92.0 g, 0.5 mol, 1.0 equiv) and Methanol (500 mL).
-
Reaction Initiation: Begin stirring to dissolve the aldehyde. Once a clear solution is obtained, cool the flask to 0-5 °C using an ice-water bath.
-
Reductant Addition: Slowly add sodium borohydride (11.3 g, 0.3 mol, 0.6 equiv) in small portions over 30-45 minutes. Causality: Portion-wise addition is critical to control the exothermic reaction and prevent excessive hydrogen gas evolution. Monitor the internal temperature, ensuring it does not exceed 10 °C.
-
Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to stir at ambient temperature for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl Acetate in Hexanes) until the starting aldehyde spot is completely consumed.
-
Quenching: Carefully cool the mixture back to 0-5 °C. Slowly and cautiously add 2M HCl (approx. 200 mL) to quench the excess NaBH₄ and neutralize the mixture to pH ~6-7. CAUTION: Vigorous gas evolution (H₂) will occur. Add the acid dropwise initially.
-
Solvent Removal: Concentrate the mixture under reduced pressure using a rotary evaporator to remove the bulk of the methanol.
-
Extraction & Wash: Transfer the resulting aqueous slurry to a 2 L separatory funnel. Extract the product with dichloromethane (3 x 300 mL). Combine the organic layers and wash with DI water (200 mL) followed by brine (200 mL).[1]
-
Drying & Isolation: Dry the combined organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the product as a waxy solid or oil. The product is typically of sufficient purity (>95%) to be used directly in the next step.
Part B: Scale-Up Synthesis of this compound
Materials & Reagents:
-
(2-Fluoro-3,4-dimethoxyphenyl)methanol (from Part A)
-
Thionyl Chloride (SOCl₂), ≥99%
-
Dichloromethane (DCM), anhydrous
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
Protocol:
-
Reactor Setup & Gas Scrubbing: Equip a 2 L, three-necked round-bottom flask with a mechanical stirrer, a pressure-equalizing dropping funnel, and a reflux condenser. The outlet of the condenser must be connected to a gas trap containing a sodium hydroxide solution to neutralize the HCl and SO₂ off-gases. Causality: This gas trap is a critical safety feature to prevent the release of toxic and corrosive gases into the fume hood and atmosphere.
-
Reagent Charge: Under an argon atmosphere, charge the flask with (2-fluoro-3,4-dimethoxyphenyl)methanol (93.1 g, 0.5 mol, 1.0 equiv) and anhydrous dichloromethane (600 mL).
-
Cooling: Cool the stirred solution to 0-5 °C using an ice-water bath.
-
Reagent Addition: Charge the dropping funnel with thionyl chloride (44 mL, 71.4 g, 0.6 mol, 1.2 equiv). Add the thionyl chloride dropwise to the alcohol solution over 60-90 minutes, maintaining the internal temperature below 10 °C.[4] CAUTION: The reaction is exothermic and generates large volumes of gas.
-
Reaction Completion: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-3 hours. Monitor for completion by TLC or GC-MS.
-
Solvent Removal: Carefully concentrate the reaction mixture to dryness on a rotary evaporator to remove the solvent and excess thionyl chloride.
-
Work-up: Cool the residue in an ice bath. Very slowly and cautiously add saturated NaHCO₃ solution to the residue until gas evolution ceases and the aqueous layer is basic (pH > 8). Causality: This step neutralizes any remaining acidic species. The slow, cold addition is crucial to control the vigorous reaction with any unreacted thionyl chloride.
-
Extraction & Final Isolation: Extract the product with dichloromethane (3 x 300 mL). Combine the organic layers, wash with brine (200 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purification (Optional): If required, the product can be further purified by vacuum distillation or crystallization from a suitable solvent system (e.g., hexanes/ethyl acetate).
Process Parameters & Data Summary
The following table summarizes the key quantitative data for a representative 0.5-mole scale synthesis.
| Parameter | Part A: Reduction | Part B: Chlorination |
| Limiting Reagent | 2-Fluoro-3,4-dimethoxybenzaldehyde | (2-Fluoro-3,4-dimethoxyphenyl)methanol |
| Mass (g) | 92.0 g | 93.1 g |
| Moles (mol) | 0.50 mol | 0.50 mol |
| Equivalents | 1.0 | 1.0 |
| Primary Reagent | Sodium Borohydride | Thionyl Chloride |
| Moles / Equiv. | 0.30 mol / 0.6 equiv | 0.60 mol / 1.2 equiv |
| Solvent | Methanol / DCM | Dichloromethane |
| Volume (mL) | 500 mL / 900 mL | 600 mL |
| Temperature (°C) | 0-10 °C (addition), RT (reaction) | 0-10 °C (addition), RT (reaction) |
| Reaction Time (h) | ~2-3 h | ~3-4 h |
| Typical Yield | 95-99% | 90-97% |
| Expected Purity | >95% (crude) | >95% (crude) |
Quality Control & Analytical Methods
To ensure the integrity of the final product and validate the completion of each step, the following analytical techniques are recommended:
-
Thin Layer Chromatography (TLC): A rapid method for in-process monitoring.
-
Stationary Phase: Silica gel 60 F₂₅₄
-
Mobile Phase: 20-30% Ethyl Acetate in Hexanes
-
-
Gas Chromatography-Mass Spectrometry (GC-MS): To confirm the mass of the product and assess purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: To confirm the structure. Expected signal for the chloromethyl group (–CH₂Cl) around δ 4.6-4.8 ppm. The disappearance of the aldehyde proton (δ ~10 ppm) and appearance of the alcohol CH₂ protons (δ ~4.5 ppm) and hydroxyl proton confirm the completion of Part A.
-
¹³C NMR & ¹⁹F NMR: For complete structural elucidation and confirmation of the fluorine-containing aromatic ring.
-
Workflow Visualization
The diagram below illustrates the logical flow of the entire synthetic process.
Caption: Synthetic workflow from aldehyde to final benzyl chloride product.
References
- DE102006010923A1 - Process for the preparation of chloro-1,4-dimethoxybenzene.
-
Selva, M., et al. - Improved Selectivity in the Chloromethylation of Alkylbenzenes in the Presence of Quaternary Ammonium Salts. Synthesis, 1993. [Link]
-
Carl ROTH - Safety Data Sheet: Thionyl chloride. [Link] (Note: Direct link to SDS may change, refer to manufacturer's website).
- CN103183588A - Preparation method of veratrole.
-
PrepChem.com - Synthesis of 1,2-dimethoxy-4-chloromethyl-benzene. [Link]
- CN103193608A - Method for preparing dimethoxy benzaldehyde
-
New Jersey Department of Health - Hazard Summary: Thionyl Chloride. NJ.gov. [Link]
-
Liu, Y., et al. - Photochemically induced chloromethylation/cyclization of benzimidazole derivatives with CCl4/CHCl3. Organic & Biomolecular Chemistry, 2023. [Link]
- CN114230446A - A kind of preparation method of veratrol.
-
Matsjeh, S., et al. - Synthesis 3,4-Dimethoxybenzyl-2,4-Dihydroxyphenyl Ketone from Eugenol. International Journal of Chemical Engineering and Applications, 2015. [Link]
- CN101648854B - Catalytic synthesis method of veratraldehyde.
-
ResearchGate - Independent synthesis of 1-(chloromethyl)-3,5-dimethylbenzene from (3,5-dimethylphenyl)methanol. [Link]
-
Ladd, D. L., Gaitanopoulos, D., & Weinstock, J. - A New Synthesis of 3-Fluoroveratrole and 2-Fluoro-3,4-Dimethoxybenzaldehyde. Synthetic Communications, 1985. [Link]
-
ResearchGate - An Efficient Scale-Up Process for the Preparation of the APD334 Precursor 4-Chloromethyl-1-cyclopentyl-2-(trifluoromethyl)benzene. [Link]
-
ResearchGate - Synthesis 3,4-Dimethoxybenzyl-2,4-Dihydroxyphenyl Ketone from Eugenol. [Link]
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Troubleshooting & Optimization
"common side reactions in the synthesis of 1-(chloromethyl)-2-fluoro-3,4-dimethoxybenzene"
Welcome to the technical support center for the synthesis of 1-(chloromethyl)-2-fluoro-3,4-dimethoxybenzene. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthetic procedure. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your experiments effectively.
Introduction: The Chemistry at Play
The synthesis of this compound typically proceeds via a Blanc chloromethylation reaction. This is an electrophilic aromatic substitution where the aromatic ring acts as a nucleophile, attacking an electrophilic species generated from formaldehyde and hydrogen chloride, often with a Lewis acid catalyst. The starting material, 1-fluoro-2,3-dimethoxybenzene, is an electron-rich aromatic ring due to the presence of two activating methoxy groups. While the fluorine atom is generally deactivating through its inductive effect, it is also an ortho-, para-director. The methoxy groups are strongly activating and ortho-, para-directing. This high electron density makes the ring highly susceptible to electrophilic attack but also prone to several side reactions.
Frequently Asked Questions (FAQs)
Q1: What is the most common side reaction in this synthesis?
A1: The most prevalent side reaction is the formation of a diarylmethane byproduct. This occurs when the initially formed this compound, which is itself reactive, undergoes a second electrophilic substitution with another molecule of the starting material, 1-fluoro-2,3-dimethoxybenzene. This results in a larger, often insoluble, and difficult-to-remove impurity.
Q2: I'm observing a significant amount of a tar-like or polymeric substance in my reaction flask. What's causing this?
A2: The formation of resinous or polymeric material is a common issue when chloromethylating highly activated aromatic compounds like 1-fluoro-2,3-dimethoxybenzene. This is often a result of uncontrolled polymerization and condensation reactions that are favored at higher temperatures and with prolonged reaction times. A patent on the chloromethylation of similar compounds specifically notes that direct chloromethylation can lead to "higher condensed products in addition to considerable amounts of resin"[1].
Q3: My reaction yields are consistently low, often below 50%. Is this normal?
A3: Unfortunately, for the chloromethylation of highly activated systems like veratrole derivatives, yields below 50% are not uncommon due to the competing side reactions mentioned above[2][3]. However, with careful control of reaction conditions, particularly temperature, it is possible to significantly improve the yield of the desired product.
Q4: What is the expected regioselectivity of the chloromethylation?
A4: The methoxy groups are strong ortho-, para-directors, and the fluorine is a weaker ortho-, para-director. The position of chloromethylation will be directed by the combined effects of these substituents. The most likely position for electrophilic attack is the one most activated and sterically accessible. In 1-fluoro-2,3-dimethoxybenzene, the position para to the fluorine and ortho to a methoxy group is a likely candidate for substitution. Careful analysis of the product mixture by techniques like NMR is essential to confirm the regioselectivity.
Troubleshooting Guide
This section provides a structured approach to diagnosing and solving common problems encountered during the synthesis.
| Problem | Potential Cause(s) | Troubleshooting & Optimization Strategies |
| Low to no conversion of starting material | 1. Inactive reagents (e.g., old paraformaldehyde).2. Insufficient HCl saturation.3. Catalyst (if used) is inactive. | 1. Use freshly opened or properly stored paraformaldehyde.2. Ensure a continuous stream of dry HCl gas is bubbled through the reaction mixture.3. Use a fresh, anhydrous Lewis acid catalyst if the protocol calls for it. |
| Formation of a white, insoluble precipitate (likely diarylmethane) | 1. Reaction temperature is too high.2. High concentration of reactants.3. Prolonged reaction time. | 1. Strict temperature control is critical. Maintain the reaction temperature between 15-20°C, or even lower (e.g., 0-5°C) using an ice bath[4].2. Use a more dilute solution of the starting material.3. Monitor the reaction closely by TLC or GC and quench it as soon as the starting material is consumed. |
| Reaction mixture turns dark and viscous (polymer/resin formation) | 1. Excessive heat.2. Presence of impurities that can catalyze polymerization.3. Reaction allowed to proceed for too long. | 1. Immediately cool the reaction mixture.2. Use purified starting materials and solvents.3. Optimize the reaction time through kinetic studies. A patent for a similar process suggests that the product is thermally sensitive and should be processed immediately[1]. |
| Difficult purification of the final product | 1. Presence of closely related isomers.2. Contamination with non-polar diarylmethane byproduct. | 1. Use column chromatography with a carefully selected solvent system to separate isomers.2. The diarylmethane byproduct is often much less polar than the desired product. It may be possible to remove it by trituration with a non-polar solvent like hexane before chromatography. |
Experimental Protocols
Protocol 1: Controlled Chloromethylation with Gaseous HCl
This protocol is adapted from methods known to minimize side reactions in activated systems[2][3].
Materials:
-
1-fluoro-2,3-dimethoxybenzene
-
Paraformaldehyde
-
Anhydrous solvent (e.g., benzene, toluene, or a chlorinated solvent)[1][2]
-
Dry Hydrogen Chloride (gas)
-
Ice-water bath
-
Standard glassware for reactions under an inert atmosphere
Procedure:
-
Dissolve 1-fluoro-2,3-dimethoxybenzene in the chosen anhydrous solvent in a three-necked flask equipped with a gas inlet tube, a mechanical stirrer, and a gas outlet connected to a trap.
-
Cool the solution to 0-5°C using an ice-water bath.
-
Saturate the solution with a slow stream of dry HCl gas for 30-60 minutes with vigorous stirring.
-
Once saturated, add paraformaldehyde in small portions over a period of 1-2 hours while maintaining the slow stream of HCl gas and keeping the temperature below 10°C. A patent for a similar chloromethylation suggests maintaining the temperature between 15 and 25°C, but for this highly activated system, a lower temperature is recommended to start[1].
-
Monitor the reaction progress by TLC or GC. The reaction is typically complete within a few hours.
-
Upon completion, pour the reaction mixture into ice-water to quench the reaction[1].
-
Separate the organic layer, wash it with cold water, then with a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure at a low temperature (e.g., on a water bath at 50°C) to avoid decomposition of the product[1].
-
Purify the crude product by vacuum distillation or column chromatography.
Visualizing the Reaction and Side Reactions
Main Reaction Pathway
Caption: The main pathway for the synthesis of the target molecule.
Diarylmethane Side Reaction
Caption: Formation of the major diarylmethane side product.
References
- Process for the preparation of 1-chloromethyl-2, 3, 4-trialkoxybenzenes. DE960992C. ()
-
Electrophilic Aromatic Substitution. 13.(1) Kinetics and Spectroscopy of the Chloromethylation of Benzene and Toluene with Methoxyacetyl Chloride or Chloromethyl Methyl Ether and Aluminum Chloride in Nitromethane or Tin Tetrachloride in Dichloromethane. The Methoxymethyl Cation as a Remarkably Selective Common Electrophile. J Org Chem. 1997 May 2;62(9):2694-2703. ([Link])
-
Electrophilic Aromatic Substitution Reactions of Benzene Review. The Organic Chemistry Tutor. ([Link])
- Process of producing verairyl. US2695319A. ()
-
Synthesis of difluoromethylated diarylmethanes via Fe(OTf)3-catalyzed Friedel–Crafts reaction of 2,2-difluoro-1-arylethyl phosphates. Chem. Commun., 2017, 53, 8348-8351. ([Link])
-
Electrophilic Aromatic Substitutions (1) - Halogenation of Benzene. Master Organic Chemistry. ([Link])
-
Electrophilic Aromatic Substitution Mechanism. Master Organic Chemistry. ([Link])
-
Electrophilic Aromatic Substitution. Chemistry LibreTexts. ([Link])
-
An inexpensive and convenient procedure for chloromethylation of aromatic hydrocarbons by phase transfer catalysis in aqueous media. ResearchGate. ([Link])
-
Selective Fluoroalkylations with Fluorinated Sulfones, Sulfoxides, and Sulfides. Accounts of Chemical Research 2007, 40 (10), 921-932. ([Link])
-
Electrophilic aromatic directing groups. Wikipedia. ([Link])
-
CHLOROMETHYLATION OF POLYFLUOROAROMATIC COMPOUNDS. Fluorine Notes. ([Link])
-
The Anomalous Reactivity of Fluorobenzene in Electrophilic Aromatic Substitution and Related Phenomena. ResearchGate. ([Link])
-
Chapter 16 – Chemistry of Benzene: Electrophilic Aromatic Substitution Solutions to Problems. NC State University Libraries. ([Link])
-
Use of fluoroform as a source of difluorocarbene in the synthesis of difluoromethoxy- and difluorothiomethoxyarenes. J Org Chem. 2013 Sep 6;78(17):8904-8. ([Link])
-
United States Patent Office. ([Link])
-
Formulate a plausible mechanism for the chloromethylation of the benzene rings in polystyrene. Filo. ([Link])
- Preparation method of ver
-
Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. Ukr. J. Org. Chem. 2023, 1(1), 1-7. ([Link])
-
Synthesis of aryl 2-bromo-2-chloro-1,1-difluoroethyl ethers through the base-mediated reaction between phenols and halothane. Beilstein J. Org. Chem. 2017, 13, 2276–2282. ([Link])
-
New studies in aromatic chloromethylation. Durham E-Theses. ([Link])
Sources
- 1. DE960992C - Process for the preparation of 1-chloromethyl-2, 3, 4-trialkoxybenzenes - Google Patents [patents.google.com]
- 2. US2695319A - Process of producing verairyl - Google Patents [patents.google.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
"how to improve the yield of 1-(chloromethyl)-2-fluoro-3,4-dimethoxybenzene synthesis"
Welcome to the technical support guide for the synthesis of 1-(chloromethyl)-2-fluoro-3,4-dimethoxybenzene. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental challenges. This guide is structured as a series of questions you might encounter in the lab, providing in-depth answers grounded in established chemical principles.
Troubleshooting Guide: Overcoming Common Hurdles
This section addresses specific problems that can arise during the synthesis, providing explanations for their cause and actionable solutions to get your reaction back on track.
Q1: Why is my yield of this compound consistently low?
Low yield is the most common issue in this chloromethylation reaction. The root cause often lies in one of several key areas: reaction conditions, reagent quality, or the prevalence of side reactions.
A1: Key Factors and Solutions for Low Yield
-
Suboptimal Reaction Temperature: Temperature is a critical balancing act in chloromethylation.
-
Causality: The reaction is an electrophilic aromatic substitution. Insufficient heat results in a slow reaction rate and incomplete conversion. Conversely, excessive heat dramatically increases the rate of side reactions, particularly the formation of diarylmethane byproducts, which consumes your starting material and desired product.[1]
-
Solution: Maintain a strict reaction temperature, typically in the range of 40-60°C. Start at a lower temperature (e.g., 40°C) and monitor the reaction's progress by Thin Layer Chromatography (TLC). If the reaction is sluggish, you can cautiously increase the temperature in 5°C increments. Precise temperature control using an oil bath and a contact thermometer is highly recommended.
-
-
Ineffective Catalyst or Catalyst Deactivation: The choice and handling of the Lewis acid catalyst are paramount.
-
Causality: The catalyst, typically a Lewis acid like zinc chloride (ZnCl₂) or aluminum chloride (AlCl₃), generates the reactive chloromethyl cation electrophile from formaldehyde and HCl.[2] These catalysts are highly hygroscopic; moisture from the air or solvents will hydrolyze and deactivate them, halting the reaction. While stronger catalysts like AlCl₃ can increase the reaction rate, they are also known to more aggressively promote the formation of diarylmethane side products.[1]
-
Solution:
-
Use Anhydrous Catalyst: Ensure your Lewis acid is of high purity and strictly anhydrous. Consider using a freshly opened bottle or drying the catalyst before use under vacuum.
-
Select the Right Catalyst: For this substituted benzene ring, which is activated by two methoxy groups, a milder catalyst like zinc chloride is often sufficient and provides better control over side reactions compared to aluminum chloride.[3][4]
-
Proper Handling: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.
-
-
-
Formation of Diarylmethane Byproduct: This is the most significant yield-reducing side reaction.
-
Causality: The desired product, this compound, is a reactive benzyl chloride derivative. It can act as an alkylating agent in a subsequent Friedel-Crafts alkylation reaction with another molecule of the starting material (2-fluoro-3,4-dimethoxybenzene), catalyzed by the same Lewis acid.[1] This forms a bulky and often difficult-to-separate diarylmethane impurity.
-
Solution:
-
Control Stoichiometry: Use a slight excess of the chloromethylating agents (paraformaldehyde and HCl source) relative to the aromatic substrate to ensure the substrate is consumed by the intended reaction.
-
Monitor Reaction Time: Do not let the reaction run for an excessively long time after the starting material has been consumed. Once TLC indicates full conversion, proceed with the work-up promptly to prevent the product from reacting further.
-
Maintain Temperature: As noted, lower temperatures disfavor this bimolecular side reaction.[1]
-
-
Q2: My final product is contaminated with a significant amount of a higher molecular weight impurity. What is it and how can I remove it?
This is a classic sign of the diarylmethane byproduct formation discussed previously.
A2: Identifying and Removing the Diarylmethane Byproduct
-
Identification: The primary high molecular weight impurity is almost certainly the diarylmethane derivative, formed from the reaction of one molecule of product with one molecule of starting material. You can confirm its presence using mass spectrometry (look for a mass corresponding to [Starting Material + Product - HCl]) or ¹H NMR (new aromatic and methylene bridge signals).
-
Prevention and Removal:
-
Prevention: The best strategy is prevention by following the solutions in A1 (controlling temperature, time, and catalyst choice).[1]
-
Removal:
-
Column Chromatography: This is the most effective method for separating the desired product from the larger, less polar diarylmethane byproduct. A silica gel column using a gradient elution system, typically with hexanes and ethyl acetate, should provide good separation.
-
Recrystallization: If the product is a solid, recrystallization can be an effective purification method. The difference in solubility and crystal lattice energy between the product and the bulky byproduct may allow for selective crystallization of the desired compound. Experiment with different solvent systems (e.g., ethanol/water, hexane/ethyl acetate).
-
-
Frequently Asked Questions (FAQs)
This section covers broader concepts related to the synthesis, providing foundational knowledge for planning and executing your experiment.
Q3: What is the general synthetic route and mechanism for this reaction?
A3: The Blanc Chloromethylation Reaction
The synthesis of this compound is typically achieved via the Blanc chloromethylation reaction . This is a classic electrophilic aromatic substitution reaction.[2]
-
Reaction Scheme: 2-fluoro-3,4-dimethoxybenzene reacts with a source of formaldehyde (commonly paraformaldehyde) and hydrogen chloride in the presence of a Lewis acid catalyst (e.g., ZnCl₂) to yield the chloromethylated product.
-
Mechanism:
-
Electrophile Generation: The Lewis acid catalyst activates formaldehyde and reacts with HCl to form a highly reactive electrophile, often represented as the chloromethyl cation (⁺CH₂Cl) or a polarized complex with the catalyst.[2]
-
Electrophilic Attack: The electron-rich aromatic ring of 2-fluoro-3,4-dimethoxybenzene attacks the chloromethyl electrophile. The two methoxy groups are strong activating, ortho-, para-directing groups, while the fluorine atom is a deactivating, ortho-, para-directing group. The combined effect strongly directs the incoming electrophile to the open position ortho to one methoxy group and para to the other, which is the C5 position.
-
Rearomatization: The resulting carbocation intermediate (a sigma complex) loses a proton to restore the aromaticity of the ring, yielding the final product.
-
Visualizing the Synthetic Pathway
The following diagram illustrates the primary reaction pathway and the key side reaction.
Sources
"removing unreacted starting material from 1-(chloromethyl)-2-fluoro-3,4-dimethoxybenzene"
This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals encountering challenges in the purification of 1-(chloromethyl)-2-fluoro-3,4-dimethoxybenzene. Here, we address common issues related to removing unreacted starting materials and side products, drawing upon established chemical principles and field-proven insights.
Frequently Asked Questions (FAQs)
Q1: What is the likely starting material I need to remove from my reaction mixture?
Based on the common synthetic route for chloromethylation of aromatic compounds, the Blanc-Quelet reaction, the primary unreacted starting material is likely the parent aromatic ether, 1-fluoro-2,3-dimethoxybenzene (or a positional isomer depending on your specific synthesis). This reaction typically employs formaldehyde (or its polymer, paraformaldehyde) and hydrogen chloride, often with a Lewis acid catalyst such as zinc chloride.[1]
Q2: What are the potential side products I should be aware of during purification?
Besides the unreacted starting material, common side products in chloromethylation reactions include:
-
Diarylmethane derivatives: Formed by the reaction of the chloromethylated product with another molecule of the starting aromatic ether.
-
Polymeric materials: High concentrations of reactants or elevated temperatures can lead to the formation of polymeric byproducts.
-
Bis(chloromethyl) ether (BCME): A hazardous and carcinogenic byproduct that can form under certain chloromethylation conditions. It is crucial to handle the reaction and purification steps with appropriate safety precautions in a well-ventilated fume hood.
Q3: What analytical techniques are recommended for monitoring the purification process?
To effectively monitor the removal of the starting material and side products, the following analytical techniques are highly recommended:
-
Gas Chromatography-Mass Spectrometry (GC-MS): An excellent technique for separating and identifying volatile components in the reaction mixture, allowing for the quantification of the starting material, product, and volatile impurities.[2][3][4][5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to determine the purity of the isolated product and to characterize the structure of any impurities.[6][7][8][9][10]
-
Thin-Layer Chromatography (TLC): A quick and convenient method for monitoring the progress of a column chromatography purification.
Troubleshooting Purification Challenges
This section provides detailed troubleshooting guides for the most common purification methods.
Issue 1: Inefficient Removal of Starting Material by Liquid-Liquid Extraction
Background: A standard work-up for chloromethylation reactions involves quenching the reaction with water and extracting the product into an organic solvent. The organic layer is then typically washed with water and a mild base (e.g., sodium bicarbonate solution) to remove acidic impurities. However, if the starting material and product have similar polarities, simple extraction may not be sufficient for complete separation.
Troubleshooting Protocol:
-
Initial Work-up:
-
Carefully quench the reaction mixture by pouring it into ice-water.
-
Extract the crude product with a suitable organic solvent (e.g., dichloromethane, ethyl acetate).
-
Wash the organic layer sequentially with:
-
Water
-
Saturated sodium bicarbonate solution (to neutralize HCl)
-
Brine (to remove excess water)
-
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Concentrate the solution under reduced pressure.
-
-
Solvent System Selection:
-
If the starting material persists, consider a different extraction solvent. The choice of solvent can influence the partition coefficients of the product and starting material.
-
Perform small-scale extractions with a variety of solvents (e.g., diethyl ether, toluene, hexanes) to determine the optimal solvent for selective extraction of the product.
-
-
Acid/Base Manipulation (for acidic or basic impurities):
-
While the primary starting material is neutral, if acidic or basic impurities are present, an acid or base wash can facilitate their removal into the aqueous layer.
-
Issue 2: Difficulty in Separating Product and Starting Material by Distillation
Background: Vacuum distillation is a powerful technique for purifying thermally stable liquids with different boiling points. Based on data from structurally similar compounds like veratrole and its chloromethylated derivative, a significant boiling point difference between the starting material and the product is expected, making distillation a viable purification method.[1][11]
Troubleshooting Protocol:
Pre-Distillation Steps:
-
Neutralize: Before distillation, ensure all acidic residue (HCl) is removed by washing the crude product with a sodium bicarbonate solution. Acidic impurities can catalyze polymerization at elevated temperatures.
-
Dry Thoroughly: The presence of water can lead to hydrolysis of the chloromethyl group. Ensure the crude product is thoroughly dried with a suitable drying agent.
Fractional Vacuum Distillation:
-
Two-Stage Distillation:
-
Step 1: Removal of Starting Material: Based on the properties of analogous compounds, the starting fluoro-dimethoxybenzene should have a lower boiling point than the chloromethylated product. Perform an initial distillation under moderate vacuum to remove the bulk of the unreacted starting material.
-
Step 2: Purification of the Product: Increase the vacuum (i.e., lower the pressure) and temperature to distill the desired this compound.
-
-
Optimizing Distillation Parameters:
-
Pressure: Start with a moderate vacuum and gradually decrease it to find the optimal pressure for separation.
-
Temperature: Use a heating mantle with a stirrer and monitor the head temperature closely. A slow and steady increase in temperature will provide better separation.
-
Fraction Collection: Collect multiple small fractions and analyze their purity by GC-MS or NMR.
-
| Parameter | Recommendation for Starting Material Removal | Recommendation for Product Distillation |
| Pressure | Moderate Vacuum (e.g., 10-20 mmHg) | High Vacuum (e.g., <1 mmHg) |
| Temperature | Gradually increase until starting material distills | Higher temperature than the first stage |
Note: The exact distillation temperatures and pressures will need to be determined empirically due to the lack of specific literature data for this compound.
Issue 3: Co-elution of Product and Starting Material during Column Chromatography
Background: Column chromatography is a versatile technique for separating compounds with different polarities. The chloromethyl group will increase the polarity of the product compared to the starting material. However, if the polarity difference is small, co-elution can occur.
Troubleshooting Protocol:
-
Solvent System Optimization:
-
Initial Screening: Use TLC to screen various solvent systems. Start with a non-polar solvent like hexanes or petroleum ether and gradually increase the polarity by adding a more polar solvent like ethyl acetate or dichloromethane.
-
Gradient Elution: A gradient elution, where the polarity of the mobile phase is gradually increased during the separation, can often provide better resolution than an isocratic (constant solvent composition) elution.[12]
-
-
Stationary Phase Selection:
-
Silica Gel: Standard silica gel is the most common choice.
-
Alumina: For certain compounds, alumina (neutral, acidic, or basic) may offer better separation.
-
Reverse-Phase Silica (C18): If the compounds are not well-separated on normal-phase silica, reverse-phase chromatography, which separates based on hydrophobicity, may be effective.[13]
-
-
Sample Loading:
-
Dry Loading: For better resolution, adsorb the crude product onto a small amount of silica gel and load the dry powder onto the top of the column. This often results in sharper bands compared to loading the sample as a concentrated solution.
-
Issue 4: Failure to Obtain Crystals or Oiling Out during Recrystallization
Background: Recrystallization is an effective method for purifying solid compounds.[14] If this compound is a solid at room temperature, recrystallization can be a powerful final purification step. "Oiling out" occurs when the compound comes out of solution as a liquid instead of forming crystals.
Troubleshooting Protocol:
-
Solvent Selection:
-
The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.
-
Test a range of solvents with varying polarities (e.g., hexanes, ethanol, isopropanol, toluene, or solvent mixtures).
-
For dimethoxybenzene derivatives, a mixture of a polar solvent (like ethanol or acetone) and a non-polar solvent (like petroleum ether or water) can sometimes be effective.[15]
-
-
Addressing "Oiling Out":
-
Increase Solvent Volume: Add more solvent to ensure the compound remains dissolved at a slightly lower temperature.
-
Lower the Saturation Temperature: Heat the solution just enough to dissolve the solid, avoiding excessive boiling.
-
Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Slow cooling promotes the formation of larger, purer crystals.
-
Scratching: Gently scratch the inside of the flask with a glass rod to create nucleation sites for crystal growth.
-
Seeding: Add a tiny crystal of the pure product to the cooled solution to induce crystallization.
-
Workflow Diagrams
References
- Blanc, G. L. Preparation of Aromatic Chlorides and Aldehydes. Bull. Soc. Chim. Fr.1923, 33, 313-319.
- United States Patent US2695319A, Process of producing veratryl chloride, Published November 23, 1954.
- Kitson, C. G. Selective and comprehensive analysis of organohalogen compounds by GC × GC–HRTofMS and MS/MS. Environ Sci Pollut Res Int2016, 23(3), 2249-2258.
-
Synthesis of 1,4-di-t-butyl-2,5-dimethoxybenzene. The Royal Society of Chemistry. (n.d.). Retrieved January 23, 2026, from [Link]
- German Patent DE102006010923A1, Verfahren zur Herstellung von Chlor-1,4-dimethoxybenzol, Published September 20, 2007.
- Wang, F., et al. The stability and reactivity of tri-, di-, and monofluoromethyl/methoxy/methylthio groups on arenes under acidic and basic conditions. Org. Chem. Front., 2021, 8, 2534-2541.
- Akgul, M., et al. Synthesis and characterization of some novel fluoro and methoxy substituted chalcone derivatives via nucleophilic aromatic substitution.
- Kumar, R., et al. Pre-column Derivatization¸ Elution Order, Molecular Configuration and Green Chromatographic Separation of Diastereomeric Derivatives of β-Amino Alcohols. Letters in Applied NanoBioScience, 2022, 12(1), 1-14.
- Al-Omair, M. A., et al.
- Ragauskas, A. J., et al. Analysis of gas chromatography/mass spectrometry data for catalytic lignin depolymerization using positive matrix factorization. Energy Fuels, 2018, 32(6), 6896-6905.
- United States P
- German Patent DE102006010923A1, Process for the preparation of chloro-1,4-dimethoxybenzene, Published September 20, 2007.
-
Friedel-Crafts Alkylation of 1,4-Dimethoxybenzene. (n.d.). Retrieved January 23, 2026, from [Link]
- Cardenas, G. J., et al. Analysis of Organophosphorus-Based Nerve Agent Degradation Products by Gas Chromatography-Mass Spectrometry (GC-MS): Current Derivatization Reactions in the Analytical Chemist's Toolbox. Molecules, 2021, 26(16), 4847.
-
Supporting information for "Copper-Catalyzed Trifluoromethylation of Aryl Boronic Acids with a Readily Available and Cost-Effective Trifluoromethyl Source". The Royal Society of Chemistry. (n.d.). Retrieved January 23, 2026, from [Link]
- Chinese Patent CN114230446A, A kind of preparation method of ver
-
Supporting information for "A mild and efficient method for the synthesis of trifluoromethylated styrenes". The Royal Society of Chemistry. (n.d.). Retrieved January 23, 2026, from [Link]
- Clark, C. R., et al. GC–MS and GC–MS/MS analysis of regioisomeric N-dimethoxybenzyl derivatives of 2-, 3-, and 4-methoxyphenylpiperazines. J. Sep. Sci., 2016, 39(3), 549-558.
Sources
- 1. US2695319A - Process of producing verairyl - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. escholarship.org [escholarship.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. rsc.org [rsc.org]
- 7. web.mnstate.edu [web.mnstate.edu]
- 8. rsc.org [rsc.org]
- 9. rsc.org [rsc.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 12. acgpubs.org [acgpubs.org]
- 13. nanobioletters.com [nanobioletters.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Crystallographic and DFT study of novel dimethoxybenzene derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Chloromethylation of Fluorinated Dimethoxybenzenes: A Technical Guide to Safer & Effective Synthesis
For Immediate Release to the Research Community
This technical support guide, developed for researchers, scientists, and professionals in drug development, provides in-depth guidance on the chloromethylation of fluorinated dimethoxybenzenes. Recognizing the inherent hazards and limitations of traditional chloromethylating agents, this document details safer, alternative reagents and provides comprehensive troubleshooting protocols to address common experimental challenges. Our focus is on empowering researchers with the knowledge to optimize reaction conditions, ensure safety, and achieve desired product outcomes with high fidelity.
Section 1: Frequently Asked Questions (FAQs)
Q1: Why are alternative chloromethylating agents necessary for fluorinated dimethoxybenzenes?
A1: Traditional chloromethylation methods often employ highly carcinogenic reagents such as chloromethyl methyl ether (CMME) and bis(chloromethyl) ether (BCME). The significant health risks associated with these compounds necessitate the adoption of safer alternatives. Furthermore, fluorinated dimethoxybenzenes, while activated, present unique challenges in controlling regioselectivity and minimizing side reactions. Alternative agents can offer improved safety profiles, better handling characteristics, and in some cases, enhanced selectivity.
Q2: How does the fluorine substituent influence the chloromethylation of dimethoxybenzenes?
A2: The fluorine atom on the benzene ring exerts a dual electronic effect: a deactivating inductive effect (-I) and an activating resonance effect (+R). However, the two methoxy groups are strongly activating, ortho-, para-directing groups due to their potent +R effect. In an electrophilic aromatic substitution like chloromethylation, the powerful directing influence of the methoxy groups will dominate, guiding the incoming chloromethyl group to the positions ortho and para to them. The fluorine's primary role will be a slight deactivation of the ring, potentially requiring slightly more forcing reaction conditions compared to non-fluorinated analogues.[1]
Q3: What are the primary side reactions to anticipate during the chloromethylation of fluorinated dimethoxybenzenes?
A3: The most common side reaction is the formation of diarylmethane derivatives. This occurs when the initially formed chloromethylated product undergoes a subsequent Friedel-Crafts alkylation with another molecule of the starting dimethoxybenzene. This is particularly prevalent with highly activated aromatic rings. Other potential side reactions include polychloromethylation (the introduction of more than one chloromethyl group) and, depending on the reagent and conditions, potential cleavage of the methoxy ether linkages.
Q4: How can I minimize the formation of the diarylmethane byproduct?
A4: Minimizing diarylmethane formation is critical for maximizing the yield of the desired product. Key strategies include:
-
Stoichiometry Control: Using a molar excess of the fluorinated dimethoxybenzene relative to the chloromethylating agent can reduce the probability of the product reacting further.
-
Temperature Management: Lower reaction temperatures generally disfavor the subsequent alkylation reaction.
-
Controlled Addition: Slow, dropwise addition of the chloromethylating agent can help maintain a low concentration of the reactive electrophile and the chloromethylated product, thus minimizing the side reaction.
-
Choice of Catalyst: The Lewis acid catalyst plays a crucial role. Milder catalysts are often preferred to avoid over-activation of the system towards the diarylmethane formation.
Section 2: Troubleshooting Guide
This section addresses specific issues that may arise during the chloromethylation of fluorinated dimethoxybenzenes.
| Issue | Potential Cause(s) | Troubleshooting Steps & Recommendations |
| Low or No Conversion | 1. Insufficiently active chloromethylating agent. 2. Deactivated catalyst. 3. Low reaction temperature. 4. Steric hindrance from the fluorine and methoxy groups. | 1. Reagent/Catalyst: Switch to a more reactive chloromethylating system (e.g., a stronger Lewis acid). Ensure the catalyst is anhydrous and active. 2. Temperature: Gradually increase the reaction temperature in 5-10°C increments, monitoring for product formation and side reactions. 3. Reaction Time: Extend the reaction time. |
| Formation of Diaryl Methane Byproduct | 1. Reaction temperature is too high. 2. High concentration of the chloromethylated product. 3. Overly active catalyst. 4. Incorrect stoichiometry. | 1. Temperature: Lower the reaction temperature. 2. Addition: Add the chloromethylating agent slowly and portion-wise. 3. Catalyst: Use a milder Lewis acid (e.g., ZnCl₂ instead of AlCl₃). 4. Stoichiometry: Use an excess of the fluorinated dimethoxybenzene. |
| Polychloromethylation | 1. Excess of chloromethylating agent. 2. Highly activating nature of the substrate. | 1. Stoichiometry: Carefully control the stoichiometry to use a slight excess of the aromatic substrate. 2. Monitoring: Monitor the reaction progress closely using techniques like TLC or GC to stop the reaction once the desired mono-chloromethylated product is maximized. |
| Product Decomposition or Tar Formation | 1. Excessively high reaction temperature. 2. Strong Lewis acid causing ether cleavage or polymerization. 3. Presence of moisture leading to side reactions. | 1. Temperature: Maintain a consistent and appropriate reaction temperature. 2. Catalyst: Use a milder and substoichiometric amount of the Lewis acid. 3. Anhydrous Conditions: Ensure all reagents and glassware are thoroughly dried. |
Section 3: Alternative Chloromethylating Agents: A Comparative Overview
The choice of chloromethylating agent is paramount for a successful and safe reaction. Below is a comparison of several alternatives to the highly carcinogenic chloromethyl methyl ether (CMME).
| Agent/System | Advantages | Disadvantages | Typical Conditions |
| Paraformaldehyde/HCl/Lewis Acid | - Inexpensive and readily available reagents. - Avoids the direct handling of CMME. | - Can generate the carcinogen bis(chloromethyl) ether (BCME) in situ. - Requires careful control of HCl gas addition. | - Lewis acids like ZnCl₂, AlCl₃, or SnCl₄. - Reaction temperatures typically range from 0°C to 60°C. |
| Methoxyacetyl Chloride (MAC)/Lewis Acid | - Considered a safer alternative to CMME.[2] - The reaction produces CO, which can be safely vented. - Can be highly selective. | - May require a stoichiometric amount of Lewis acid. - Can be more expensive than the paraformaldehyde system. | - Lewis acids such as AlCl₃ or SnCl₄ in solvents like nitromethane or dichloromethane.[2] |
| 1,4-Bis(chloromethoxy)butane (BCMB)/Lewis Acid | - Lower volatility and reported to be less carcinogenic than CMME.[3] - Effective for chloromethylating various aromatic compounds. | - May require higher temperatures. - Can potentially lead to cross-linking if both chloromethoxy groups react. | - Typically used with a Lewis acid like SnCl₄ at temperatures around 60-65°C.[4] |
| Trioxane/HCl/Lewis Acid | - Trioxane is a stable, crystalline solid that is easier to handle than paraformaldehyde. - Can provide a controlled release of formaldehyde. | - Still generates the active chloromethylating species in situ, with the potential for BCME formation. | - Similar conditions to the paraformaldehyde system, often with ZnCl₂ as the catalyst. |
Section 4: Experimental Protocols & Methodologies
Protocol 1: Chloromethylation using Methoxyacetyl Chloride (MAC)
This protocol is adapted for a generic fluorinated dimethoxybenzene and should be optimized for specific substrates.
Materials:
-
Fluorinated dimethoxybenzene
-
Methoxyacetyl chloride (MAC)
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Nitromethane
-
Dry glassware under an inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and a gas outlet bubbler, dissolve the fluorinated dimethoxybenzene in anhydrous nitromethane under an inert atmosphere.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add anhydrous AlCl₃ to the stirred solution, maintaining the temperature below 5°C.
-
Once the AlCl₃ has dissolved, add methoxyacetyl chloride dropwise from the addition funnel over 30-60 minutes.
-
After the addition is complete, allow the reaction to stir at 0°C for 1-2 hours, then let it warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC or GC.
-
Upon completion, carefully pour the reaction mixture onto crushed ice and concentrated HCl.
-
Extract the aqueous layer with dichloromethane or ethyl acetate.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation.
Protocol 2: Chloromethylation using 1,4-Bis(chloromethoxy)butane (BCMB)
This protocol provides a safer alternative to CMME.
Materials:
-
Fluorinated dimethoxybenzene
-
1,4-Bis(chloromethoxy)butane (BCMB)
-
Anhydrous Tin(IV) Chloride (SnCl₄)
-
Anhydrous Dichloromethane
-
Dry glassware under an inert atmosphere
Procedure:
-
To a solution of the fluorinated dimethoxybenzene in anhydrous dichloromethane, add SnCl₄ at room temperature under an inert atmosphere.
-
Add 1,4-bis(chloromethoxy)butane dropwise to the stirred solution.
-
Heat the reaction mixture to a gentle reflux (around 40°C for dichloromethane) and maintain for 2-6 hours. Monitor the reaction by TLC or GC.
-
After completion, cool the reaction to room temperature and quench by slowly adding water.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with water and then brine.
-
Dry over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo.
-
Purify the residue by column chromatography.
Section 5: Mechanistic Insights & Visualizations
The chloromethylation of fluorinated dimethoxybenzenes proceeds via an electrophilic aromatic substitution mechanism. The choice of reagent determines the precise nature of the electrophile.
Mechanism 1: Chloromethylation with Paraformaldehyde/HCl and a Lewis Acid (e.g., ZnCl₂)
Caption: Generation of the chloromethyl cation and subsequent electrophilic attack.
Mechanism 2: Chloromethylation with Methoxyacetyl Chloride (MAC) and AlCl₃
Caption: Formation of the methoxymethyl cation from MAC and subsequent reaction.
References
- Pfeiffer, W. D. The chloromethylation of an aromatic or heteroaromatic ring is of great importance. Science of Synthesis, 2007, 35, 137-164.
- Maeno, M., & Morii, K. (2023). Pulsed light induced trifluoromethylation of 1,3-dimethoxybenzene: A frequency controls chemoselectivity and chemical yield. ChemRxiv. Cambridge: Cambridge Open Engage. doi: 10.26434/chemrxiv-2023-w0z3r-v2
- DeHaan, F. P., et al. (1997). Electrophilic Aromatic Substitution. 13.(1) Kinetics and Spectroscopy of the Chloromethylation of Benzene and Toluene with Methoxyacetyl Chloride or Chloromethyl Methyl Ether and Aluminum Chloride in Nitromethane or Tin Tetrachloride in Dichloromethane. The Methoxymethyl Cation as a Remarkably Selective Common Electrophile. The Journal of Organic Chemistry, 62(9), 2694-2703.
- BenchChem. (2025). Technical Support Center: Enhancing Regioselectivity of Electrophilic Substitution on 4-Fluoroanisole.
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.
-
PubChem. (n.d.). 1,4-Bis(chloromethoxy)butane. Retrieved from [Link]
- Ault, A. (2004). The Electrophilic Aromatic Substitution of Fluorobenzene.
- De La Rosa, M. A., et al. (2012).
- Gauthier, M. (2020). Arborescent polymers: Designed macromolecules with a dendritic structure. In Y. Yagci, M.K. Mishra, O. Nuyken, K. Ito, G. Wnek (Eds.)
-
Organic Syntheses Procedure. (n.d.). Retrieved from [Link]
- Taleb, A., et al. (2018). 1-Fluoro-2,5-dimethoxy-4-nitrobenzene. Molbank, 2018(4), M1013.
- Request PDF. (2025). Synthesis of linear chloromethylated polystyrene with 1,4- bis(chloromethoxyl)butane as chloromethylation reagent.
- Olah, G. A., & Tolgyesi, W. S. (1964). Friedel-Crafts and Related Reactions, Vol. 2. In G.A. Olah (Ed.). Interscience.
- LibreTexts. (2023). 15.
- Domingo, L. R., et al. (2020). Unveiling the regioselectivity in electrophilic aromatic substitution reactions of deactivated benzenes through molecular electron density theory. New Journal of Chemistry, 44(3), 967-976.
- Liu, Y., et al. (2015). Computational Study of Chemical Reactivity Using Information-Theoretic Quantities from Density Functional Reactivity Theory for Electrophilic Aromatic Substitution Reactions. The Journal of Physical Chemistry A, 119(30), 8347-8359.
- Wang, C., et al. (2020). Electrophilic aromatic substitution of electron-rich arenes with N-fluorobenzenesulfonimide (NFSI) as an electrophile. RSC Advances, 10(35), 20833-20837.
- U.S. Patent 3,723,548. (1973).
- Basarić, N., et al. (2015). Alkoxyalkylation of Electron-Rich Aromatic Compounds. International Journal of Molecular Sciences, 16(12), 29745-29779.
-
Durham E-Theses. (n.d.). New studies in aromatic chloromethylation. Retrieved from [Link]
- Taylor & Francis. (2020). Chloromethyl methyl ether – Knowledge and References.
- U.S. EPA. (1997). Chloromethyl Methyl Ether As Federal Hazardous Air Pollutant.
- U.S. Patent 5,414,202. (1995). Method for rapid decomposition of methyl chloromethyl and bis(chloromethyl) ethers.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Electrophilic Aromatic Substitution. 13.(1) Kinetics and Spectroscopy of the Chloromethylation of Benzene and Toluene with Methoxyacetyl Chloride or Chloromethyl Methyl Ether and Aluminum Chloride in Nitromethane or Tin Tetrachloride in Dichloromethane. The Methoxymethyl Cation as a Remarkably Selective Common Electrophile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
Technical Support Center: Synthesis of 1-(Chloromethyl)-2-fluoro-3,4-dimethoxybenzene
A Guide to Post-Reaction Work-up, Purification, and Troubleshooting
Welcome to the technical support guide for the synthesis of 1-(chloromethyl)-2-fluoro-3,4-dimethoxybenzene. As Senior Application Scientists, we understand that the successful isolation of a target molecule is as critical as the reaction itself. This document provides in-depth, field-proven insights into the work-up and purification stages of this specific chloromethylation, moving beyond a simple protocol to explain the causality behind each step.
The chloromethylation of an electron-rich aromatic ring like 2-fluoro-3,4-dimethoxybenzene is a potent electrophilic aromatic substitution. While the reaction can be efficient, the highly activated nature of the substrate and the reactivity of the resulting benzyl chloride product present unique challenges during work-up. This guide is structured to address these challenges directly, ensuring you can navigate potential pitfalls and maximize the yield and purity of your product.
Part 1: Critical Safety Precautions
Before initiating any work-up procedure, it is imperative to understand and mitigate the associated risks. Both the reagents from the chloromethylation reaction and the product itself are hazardous.
Q1: What are the primary hazards I should be aware of during the work-up?
A1: You must be prepared for three primary hazards:
-
Corrosive Acidic Reagents: The reaction mixture is highly acidic, typically containing a Lewis acid catalyst (e.g., ZnCl₂, AlCl₃) and excess HCl.[1] Direct contact can cause severe chemical burns.
-
Lachrymatory Product: The target compound, this compound, is a benzyl chloride derivative. This class of compounds is known to be potent lachrymators, causing intense irritation to the eyes, skin, and respiratory system.[2]
-
Reactive and Potentially Carcinogenic Reagents: Chloromethylating agents, such as chloromethyl methyl ether (CMME) if used, are regulated as potent carcinogens. All operations must be conducted in a certified chemical fume hood.
Q2: What is the mandatory Personal Protective Equipment (PPE) for this work-up?
A2: Non-negotiable PPE includes:
-
A flame-resistant lab coat.
-
Splash-proof safety goggles and a full-face shield.[3]
-
Heavy-duty, chemical-resistant gloves (e.g., butyl rubber or a nitrile/neoprene double-glove system).[4]
-
Ensure an emergency eyewash and safety shower are immediately accessible.[3]
Part 2: Standard Work-up and Purification Protocol
This section details the step-by-step procedure for quenching the reaction and isolating the crude product, followed by purification strategies.
Workflow Diagram: From Reaction to Pure Product
Sources
Technical Support Center: Troubleshooting Low Conversion in Reactions of 1-(Chloromethyl)-2-fluoro-3,4-dimethoxybenzene
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for 1-(chloromethyl)-2-fluoro-3,4-dimethoxybenzene. This guide is designed for researchers, chemists, and drug development professionals who use this versatile building block in their synthetic workflows. We understand that achieving high conversion rates is critical for project success. This document provides in-depth troubleshooting guides and FAQs to address common challenges, rooted in fundamental chemical principles and field-proven experience.
Introduction: Understanding the Substrate
This compound is a highly valuable intermediate. Its reactivity is primarily defined by the benzylic chloride moiety. The benzene ring, enriched by two electron-donating methoxy groups, significantly activates the chloromethyl group for nucleophilic substitution reactions.[1][2] Benzylic halides are known to react readily via both Sₙ1 and Sₙ2 pathways due to the ability of the adjacent π-system to stabilize either the carbocation intermediate or the transition state.[3][4][5] However, this enhanced reactivity can also lead to challenges, including instability and competing side reactions. This guide will help you navigate these issues to optimize your reaction outcomes.
Section 1: Troubleshooting Guide
This section addresses specific, common problems encountered during experimentation in a direct question-and-answer format.
Q1: My reaction has stalled with significant starting material remaining. What are the most likely causes and how do I fix it?
Low or incomplete conversion is the most frequent issue. The root cause can typically be traced back to one of three areas: the quality of the starting material, the reactivity of the nucleophile, or suboptimal reaction conditions.
Causality Analysis:
The chloromethyl group on this substrate is highly activated. Therefore, if the reaction is not proceeding, the issue is rarely the substrate's inherent lack of reactivity. More likely, the nucleophile is not potent enough under the chosen conditions to displace the chloride, or the starting material has degraded.
Troubleshooting Workflow:
// Starting Material Path sol_degraded [label="Is it discolored?\nOld?\nImproperly stored?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; sol_degraded_yes [label="Source fresh reagent.\nStore at <4°C, desiccated,\nand protected from light.", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; sol_degraded_no [label="Quality is likely OK.\nProceed to next step.", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; sub_quality -> sol_degraded; sol_degraded -> sol_degraded_yes [label="Yes"]; sol_degraded -> sol_degraded_no [label="No"];
// Nucleophile Path nuc_check [label="Is nucleophile weak?\n(e.g., neutral alcohol)\nIs base appropriate?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; nuc_check_yes [label="Use stronger base (e.g., NaH).\nConsider a phase-transfer\ncatalyst (PTC) for biphasic systems.", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; nuc_check_no [label="System should be reactive.\nProceed to next step.", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; nuc_reactivity -> nuc_check; nuc_check -> nuc_check_yes [label="Yes"]; nuc_check -> nuc_check_no [label="No"];
// Conditions Path cond_check [label="Is solvent polar aprotic?\n(DMF, Acetone, DMSO)\nIs temperature adequate?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; cond_check_yes [label="Consider catalytic NaI.\nSlightly increase temperature\n(monitor for side products).", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; cond_check_no [label="Switch to a polar aprotic solvent.\nAvoid protic solvents (e.g., EtOH)\nto prevent solvolysis.", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"]; conditions -> cond_check; cond_check -> cond_check_yes [label="Yes"]; cond_check -> cond_check_no [label="No"]; } } Caption: Systematic workflow for troubleshooting low conversion.
Step-by-Step Solutions:
-
Verify Starting Material Integrity: Benzyl chlorides can degrade upon storage, especially if exposed to moisture or light.[6] Hydrolysis to the corresponding benzyl alcohol is a common degradation pathway.[7] Before use, check for any discoloration. If the material is old or has been improperly stored, it is advisable to use a fresh batch.
-
Enhance Nucleophile Reactivity:
-
Choice of Base: For acidic nucleophiles (phenols, thiols, etc.), ensure complete deprotonation. A base that is too weak (e.g., K₂CO₃ for some less acidic phenols) will result in a low concentration of the active nucleophile. Consider switching to a stronger, non-nucleophilic base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
-
Solvent Choice: For Sₙ2 reactions, polar aprotic solvents like DMF, DMSO, or acetone are superior.[6] They solvate the cation of the nucleophilic salt but leave the anion (the nucleophile) "bare" and highly reactive. Protic solvents (water, ethanol) can cage the nucleophile through hydrogen bonding, reducing its reactivity, and may lead to competing solvolysis reactions.
-
-
Catalyze the Reaction:
-
Iodide Catalysis (Finkelstein Reaction): Add a catalytic amount (5-10 mol%) of sodium iodide (NaI) or potassium iodide (KI). Iodide is an excellent nucleophile and a superior leaving group compared to chloride. It will displace the chloride to form the more reactive 1-(iodomethyl)-2-fluoro-3,4-dimethoxybenzene in situ, which then reacts faster with your primary nucleophile.
-
Phase-Transfer Catalysis (PTC): If your nucleophile is in a separate phase (e.g., an aqueous solution of NaOH and a phenol), a phase-transfer catalyst is essential. A quaternary ammonium salt like tetrabutylammonium bromide (TBAB) will transport the nucleophile anion from the aqueous phase into the organic phase where the substrate resides, dramatically accelerating the reaction.[8][9]
-
Q2: My TLC/LC-MS analysis shows a major byproduct with a mass corresponding to benzyl alcohol. What's causing this?
This is a classic case of hydrolysis or solvolysis.
Causality Analysis:
The high reactivity of the benzylic chloride makes it susceptible to reaction with any nucleophilic species in the medium. Water is a common contaminant in solvents and reagents, and alcohols are often used as solvents. Both can act as nucleophiles, displacing the chloride to form 1-(hydroxymethyl)-2-fluoro-3,4-dimethoxybenzene (the alcohol) or the corresponding ether.
Preventative Measures:
-
Ensure Anhydrous Conditions:
-
Use freshly distilled or commercially available anhydrous solvents.
-
Dry all glassware in an oven ( >100°C) for several hours and cool under an inert atmosphere (N₂ or Ar).
-
Use reagents that are rated as anhydrous or dry them before use if necessary.
-
-
Avoid Protic Solvents: If possible, avoid using alcohols or water as the primary solvent.[6] If your nucleophile requires a protic solvent for solubility, consider a mixed solvent system or, preferably, switch to a PTC-based approach which allows for a biphasic system.
Q3: The reaction mixture is turning dark brown or black, and I'm getting a complex mixture of products. What is happening?
This indicates decomposition and/or polymerization of the starting material or product.
Causality Analysis:
Benzyl chlorides can undergo self-alkylation (a Friedel-Crafts type reaction) where one molecule reacts with the electron-rich aromatic ring of another, leading to oligomers and polymers.[10][11] This process is often catalyzed by trace acid (including HCl generated during the reaction) or metals.[12][13] High temperatures can also accelerate these decomposition pathways.
Preventative Measures:
-
Temperature Control: Do not overheat the reaction. Start at room temperature and only warm gently if the reaction is sluggish. For many nucleophiles, reactions with this activated substrate are facile even at 0°C to room temperature.
-
Acid Scavenging: Ensure a non-nucleophilic base is present in sufficient quantity to neutralize any generated HCl, especially if the reaction is run at elevated temperatures. A hindered base like proton sponge or diisopropylethylamine (DIPEA) can be effective.
-
Inert Atmosphere: Running the reaction under an inert atmosphere (N₂ or Ar) can prevent oxidative decomposition pathways that may contribute to color formation.
-
Material Purity: Ensure your starting material is free from acidic impurities. If necessary, it can be passed through a short plug of neutral alumina before use.
Section 2: Frequently Asked Questions (FAQs)
Q1: How do the fluorine and methoxy substituents influence the reactivity of the chloromethyl group?
The electronic effects of the ring substituents create a "push-pull" system that ultimately enhances reactivity.
-
Methoxy Groups (-OCH₃): These are powerful electron-donating groups (EDGs) through resonance.[2] They donate electron density into the benzene ring's π-system. This has two key consequences:
-
It stabilizes the transition state of an Sₙ2 reaction, which has developing positive charge on the benzylic carbon.
-
It strongly stabilizes the full positive charge of a carbocation intermediate, making an Sₙ1 pathway more accessible.
-
-
Fluorine Group (-F): Fluorine is highly electronegative and is electron-withdrawing by induction.[14] However, it also has lone pairs that it can donate through resonance. In electrophilic aromatic substitution, this dichotomy makes halogens deactivating but ortho-, para-directing. For reactivity at the benzylic position, the inductive withdrawal can slightly increase the electrophilicity of the benzylic carbon, while the resonance donation contributes to stabilizing the transition state. The net effect, combined with the powerful methoxy groups, is a highly activated system for nucleophilic substitution.
Q2: What are the best general starting conditions for a typical nucleophilic substitution on this substrate?
A robust starting point for optimization is crucial. The following table provides recommended conditions for different classes of nucleophiles, assuming an Sₙ2 pathway is desired.
| Parameter | O-Nucleophile (e.g., Phenol) | N-Nucleophile (e.g., Amine) | S-Nucleophile (e.g., Thiol) |
| Solvent | Acetone, DMF, or CH₃CN | DMF or CH₃CN | DMF or Ethanol |
| Base | K₂CO₃ or Cs₂CO₃ (for phenols) | K₂CO₃ or Et₃N (if amine salt) | K₂CO₃ or NaOH (aq) |
| Temperature | 25 - 60 °C | 25 - 50 °C | 0 - 25 °C |
| Catalyst | NaI (catalytic) | None usually needed | None usually needed |
| PTC Option | TBAB (if using aq. NaOH) | Not typically required | TBAB (if using aq. NaOH) |
| Notes | Ensure complete deprotonation of the phenol. Cesium carbonate is often highly effective. | Primary amines can over-alkylate. Use of excess amine can mitigate this. | Thiols are very potent nucleophiles; reactions are often fast at room temp or below. |
Q3: How can I perform an in-process check to validate my reaction is working?
A simple Thin Layer Chromatography (TLC) analysis is the most effective self-validating check.
-
Prepare a Co-spot Plate: On a TLC plate, spot the starting material in one lane, your reaction mixture in the middle lane, and a "co-spot" (a spot of starting material directly on top of the reaction mixture spot) in the third lane.
-
Develop and Visualize: Develop the plate in an appropriate solvent system (e.g., 30% Ethyl Acetate in Hexanes). Visualize under a UV lamp.
-
Analysis:
-
A successful reaction will show the starting material spot in the reaction lane diminishing over time.
-
A new, more polar spot (lower Rf) corresponding to your product should appear.
-
The co-spot lane will clearly show if the spot in your reaction mixture is indeed the remaining starting material, helping to avoid confusion with byproducts.
-
Section 3: Optimized Experimental Protocols
Protocol 1: General Procedure for Ether Synthesis (O-Alkylation of a Phenol)
This protocol details a reliable method for reacting this compound with a generic phenol.
-
Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an argon atmosphere, add the phenol (1.0 eq) and anhydrous potassium carbonate (K₂CO₃, 1.5 eq).
-
Solvent Addition: Add anhydrous acetone or dimethylformamide (DMF) to create a ~0.2 M solution based on the phenol.
-
Substrate Addition: Add this compound (1.1 eq) to the stirring suspension.
-
Reaction: Stir the mixture at room temperature for 30 minutes, then heat to 50-60°C. Monitor the reaction progress by TLC or LC-MS every 2-4 hours.
-
Workup: Once the starting material is consumed, cool the reaction to room temperature. Filter off the inorganic salts and rinse with the reaction solvent. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the crude residue in ethyl acetate and wash with 1 M NaOH (to remove excess phenol) and then with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the resulting crude product by flash column chromatography on silica gel.
Protocol 2: Phase-Transfer Catalysis (PTC) for N-Alkylation
This protocol is ideal for when the nucleophile or base has poor solubility in organic solvents.
-
Setup: To a round-bottom flask, add the nucleophile (e.g., a secondary amine, 1.0 eq), an inorganic base (e.g., 50% w/w aq. NaOH, 3.0 eq), and the phase-transfer catalyst, tetrabutylammonium bromide (TBAB, 0.05 eq).
-
Solvent & Substrate: Add toluene as the organic solvent, followed by this compound (1.05 eq).
-
Reaction: Stir the biphasic mixture vigorously at 50°C. Vigorous stirring is critical to maximize the interfacial area between the two phases. Monitor the reaction by analyzing samples from the organic layer.
-
Workup: After completion, cool the mixture and separate the organic and aqueous layers. Extract the aqueous layer with toluene or ethyl acetate.
-
Purification: Combine the organic layers, wash with water and then brine. Dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.
References
- ACG Publications. (2020).
- BenchChem. (2025).
- BenchChem. (2025). Application Notes and Protocols: Nucleophilic Substitution Reactions of 4-(Chloromethyl)-2-fluoropyridine.
- ChemicalBook. (2019). Benzyl Chloride: A Potential Hazardous Chemical.
- Chemistry LibreTexts. (2023). Inductive Effects of Alkyl Groups.
- eGyanKosh.
- GOV.UK. Benzyl chloride - Incident management.
- Industrial Phase-Transfer Catalysis. (n.d.).
- Macmillan Group.
- MDPI. (2023).
- NIH. (2014). Effect of Allylic Groups on SN2 Reactivity.
- Sciencemadness.org. (2019).
- Study Mind. Aromatic Chemistry - Reactivity of Substituted Benzene (A-Level Chemistry).
- University of Calgary. Ch12 : Substituent Effects.
- YouTube. (2023). Allylic and Benzylic Halides - SN1 and SN2 Reactions.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. studymind.co.uk [studymind.co.uk]
- 3. youtube.com [youtube.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Benzyl Chloride: A Potential Hazardous Chemical_Chemicalbook [chemicalbook.com]
- 8. macmillan.princeton.edu [macmillan.princeton.edu]
- 9. phasetransfer.com [phasetransfer.com]
- 10. Sciencemadness Discussion Board - Benzyl Chloride Distillation Problems :( - Powered by XMB 1.9.11 [sciencemadness.org]
- 11. mdpi.com [mdpi.com]
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- 13. echemi.com [echemi.com]
- 14. acgpubs.org [acgpubs.org]
Validation & Comparative
A Senior Application Scientist's Guide to the Spectroscopic Differentiation of 1-(chloromethyl)-2-fluoro-3,4-dimethoxybenzene Isomers
For researchers, synthetic chemists, and professionals in drug development, the unambiguous structural elucidation of regioisomers is a critical step in ensuring the safety, efficacy, and patentability of a molecule. The subtle shift of a single substituent on an aromatic ring can drastically alter a compound's biological activity and chemical properties. This guide provides an in-depth spectroscopic comparison of 1-(chloromethyl)-2-fluoro-3,4-dimethoxybenzene and its key positional isomers.
The following comparative analysis is built upon foundational principles of spectroscopy and experimental data from closely related structures. This guide will delve into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to provide a robust framework for the differentiation of these isomers.
The Isomers in Focus
The primary isomer of interest is This compound . For a comprehensive comparison, we will consider two of its potential positional isomers:
-
Isomer A: this compound
-
Isomer B: 1-(chloromethyl)-3-fluoro-4,5-dimethoxybenzene
-
Isomer C: 1-(chloromethyl)-5-fluoro-2,3-dimethoxybenzene
The differentiation of these structures hinges on the unique electronic environment of each proton and carbon atom, as well as the vibrational characteristics of their bonds and their fragmentation patterns under mass spectrometry.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Analysis
NMR spectroscopy is arguably the most powerful tool for distinguishing between these isomers. The chemical shifts (δ) of ¹H, ¹³C, and ¹⁹F nuclei, along with spin-spin coupling constants (J), provide a detailed fingerprint of the molecular structure.
¹H NMR Spectroscopy: Unraveling Proton Environments
The aromatic region (typically δ 6.5-8.0 ppm) of the ¹H NMR spectrum is particularly informative.[1] The substitution pattern on the benzene ring dictates the number of signals, their splitting patterns, and their chemical shifts. The electron-donating methoxy groups (-OCH₃) and the electron-withdrawing fluorine (-F) and chloromethyl (-CH₂Cl) groups all exert distinct electronic effects that influence the shielding and deshielding of adjacent protons.[2]
Key Predictive Insights for ¹H NMR:
-
Benzylic Protons (-CH₂Cl): The chemical shift of these protons is influenced by the substituents ortho to the chloromethyl group. We can predict a downfield shift due to the deshielding effects of the neighboring halogen and methoxy groups.
-
Aromatic Protons: The number of distinct aromatic proton signals will depend on the symmetry of the isomer. The coupling constants between adjacent protons (typically 7-9 Hz for ortho-coupling) and across longer ranges (meta- and para-coupling) will be crucial for assigning the substitution pattern.
-
Methoxy Protons (-OCH₃): These will appear as sharp singlets, typically in the range of δ 3.8-4.0 ppm. Their precise chemical shift can be subtly influenced by the adjacent substituents.
Predicted ¹H NMR Data (in CDCl₃, 300 MHz)
| Proton Assignment | Isomer A (Predicted δ, ppm) | Isomer B (Predicted δ, ppm) | Isomer C (Predicted δ, ppm) | Key Differentiating Features |
| -CH₂Cl | ~4.65 (s) | ~4.58 (s) | ~4.60 (s) | Subtle shifts based on ortho substituent effects. |
| Aromatic H | ~7.05 (d, J≈8.5 Hz, 1H), ~6.90 (d, J≈8.5 Hz, 1H) | ~6.85 (d, J≈2 Hz, 1H), ~6.75 (d, J≈2 Hz, 1H) | ~6.95 (d, J≈8 Hz, 1H), ~6.80 (d, J≈8 Hz, 1H) | Number of signals and coupling patterns are distinct for each isomer. |
| -OCH₃ | ~3.92 (s, 3H), ~3.88 (s, 3H) | ~3.90 (s, 3H), ~3.85 (s, 3H) | ~3.95 (s, 3H), ~3.87 (s, 3H) | Minor variations in chemical shifts. |
¹³C NMR Spectroscopy: A Deeper Look at the Carbon Skeleton
The number of unique signals in the aromatic region of the ¹³C NMR spectrum is a powerful indicator of the substitution pattern.[1] For disubstituted benzenes with different substituents, a para-isomer will show 4 signals in the aromatic region, while ortho- and meta-isomers will show 6 signals.[1] The chemical shifts are influenced by the electronegativity and resonance effects of the substituents.[3]
Key Predictive Insights for ¹³C NMR:
-
Carbons bonded to electronegative atoms (C-F, C-Cl, C-O): These carbons will resonate at lower field (higher ppm) due to deshielding. The carbon directly attached to fluorine will exhibit a large one-bond coupling constant (¹JCF).
-
Symmetry: The symmetry of each isomer will determine the number of distinct carbon signals in the aromatic region.
Predicted ¹³C NMR Data (in CDCl₃, 75 MHz)
| Carbon Assignment | Isomer A (Predicted δ, ppm) | Isomer B (Predicted δ, ppm) | Isomer C (Predicted δ, ppm) | Key Differentiating Features |
| -CH₂Cl | ~45.5 | ~46.0 | ~46.2 | Minor variations. |
| Aromatic C (quaternary) | ~150 (d, ¹JCF≈245 Hz), ~148, ~145, ~125 | ~152 (d, ¹JCF≈248 Hz), ~149, ~146, ~128 | ~151 (d, ¹JCF≈246 Hz), ~147, ~144, ~126 | The chemical shift and large C-F coupling of the carbon bonded to fluorine is a key marker. The number and shifts of other quaternary carbons are also diagnostic. |
| Aromatic C-H | ~115 (d, ²JCF≈20 Hz), ~112 | ~118 (d, ²JCF≈22 Hz), ~110 | ~116 (d, ²JCF≈21 Hz), ~114 | The two-bond C-F coupling and the chemical shifts of the protonated aromatic carbons are unique for each isomer. |
| -OCH₃ | ~56.2, ~55.9 | ~56.5, ~56.0 | ~56.8, ~56.3 | Subtle differences in chemical shifts. |
¹⁹F NMR Spectroscopy: A Direct Probe of the Fluorine Environment
¹⁹F NMR is a highly sensitive technique that provides a direct window into the electronic environment of the fluorine atom. The chemical shift of the fluorine signal is highly dependent on the nature and position of the other substituents on the aromatic ring.
Predicted ¹⁹F NMR Data (in CDCl₃)
| Isomer | Predicted ¹⁹F Chemical Shift (δ, ppm, relative to CFCl₃) | Expected Multiplicity |
| Isomer A | ~ -135 | Doublet of doublets (coupling to two ortho protons) |
| Isomer B | ~ -120 | Triplet (coupling to two meta protons) |
| Isomer C | ~ -140 | Doublet of doublets (coupling to one ortho and one meta proton) |
Infrared (IR) Spectroscopy: Vibrational Fingerprints
While NMR provides detailed connectivity information, IR spectroscopy offers valuable insights into the functional groups and the overall substitution pattern of the benzene ring. The key diagnostic regions are the C-H stretching and the out-of-plane C-H bending vibrations.[4]
Key Predictive Insights for IR Spectroscopy:
-
Aromatic C-H Stretch: Typically observed between 3100-3000 cm⁻¹.[4]
-
C=C Ring Stretching: Two to three bands are expected in the 1600-1450 cm⁻¹ region.[5]
-
C-O Stretching (Methoxy): Strong absorptions around 1250 cm⁻¹ and 1050 cm⁻¹.
-
C-Cl Stretch: Generally found in the 800-600 cm⁻¹ region.
-
Out-of-Plane C-H Bending: The pattern of absorption in the 900-675 cm⁻¹ region is highly diagnostic of the substitution pattern on the benzene ring.[6] For instance, the number of adjacent free hydrogens on the ring determines the position of these strong bands.
Predicted IR Data (cm⁻¹)
| Vibrational Mode | Isomer A | Isomer B | Isomer C | Key Differentiating Features |
| Aromatic C-H Stretch | ~3070 | ~3075 | ~3065 | Minor variations. |
| C=C Ring Stretch | ~1610, 1580, 1500 | ~1600, 1575, 1490 | ~1615, 1585, 1505 | Subtle shifts in band positions and intensities. |
| C-O Stretch | ~1260, 1040 | ~1255, 1035 | ~1265, 1045 | Characteristic strong bands for the methoxy groups. |
| Out-of-Plane C-H Bending | ~880-820 (2 adjacent H's) | ~900-860 (isolated H), ~820-780 (isolated H) | ~850-800 (2 adjacent H's) | The pattern in this region is the most reliable IR diagnostic for distinguishing the isomers.[6] |
Mass Spectrometry (MS): Fragmentation Patterns
Electron Impact Mass Spectrometry (EI-MS) provides information about the molecular weight and the fragmentation pattern of the isomers. While all three isomers have the same molecular weight, their fragmentation patterns can differ based on the stability of the resulting fragment ions.
Key Predictive Insights for Mass Spectrometry:
-
Molecular Ion Peak (M⁺): All isomers will show a molecular ion peak at the same m/z value. The presence of chlorine will result in a characteristic M+2 peak with an intensity of approximately one-third of the M⁺ peak, due to the natural abundance of the ³⁷Cl isotope.[7]
-
Benzylic Cleavage: The most common fragmentation pathway for benzyl chlorides is the loss of the chlorine atom to form a stable benzyl cation.[8] The substituents on the ring will influence the stability of this cation. Electron-donating groups, such as methoxy groups, will stabilize the positive charge, leading to a more abundant benzyl cation fragment.
-
Loss of a Methyl Group: Fragmentation involving the loss of a methyl radical (•CH₃) from one of the methoxy groups is also a likely pathway.
-
Loss of a Chloromethyl Radical: Cleavage of the C-C bond between the ring and the chloromethyl group can also occur.
Predicted Mass Spectrometry Fragmentation Data (m/z)
| Fragment Ion | Proposed Structure | Isomer A, B, & C (Predicted m/z) | Key Differentiating Features |
| [M]⁺ | C₉H₁₀ClFO₂⁺ | 204/206 | Isotopic pattern confirms the presence of one chlorine atom. |
| [M-Cl]⁺ | C₉H₁₀FO₂⁺ | 169 | This will likely be the base peak for all isomers due to the stability of the benzyl cation. Relative intensities might show subtle differences. |
| [M-CH₃]⁺ | C₈H₇ClFO₂⁺ | 189/191 | Loss of a methyl group from a methoxy substituent. |
| [M-CH₂Cl]⁺ | C₈H₇FO₂⁺ | 155 | Loss of the chloromethyl group. |
Experimental Protocols
To obtain the high-quality data required for this comparative analysis, the following standardized protocols are recommended:
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified isomer in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
¹H NMR Acquisition: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer. Use a standard single-pulse experiment with a 30-degree pulse angle and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: Acquire the spectrum on the same instrument, typically at 75 MHz. Use a proton-decoupled pulse sequence (e.g., zgpg30) with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹⁹F NMR Acquisition: Acquire the spectrum on a spectrometer equipped with a fluorine probe. Use a simple pulse-acquire sequence. Chemical shifts should be referenced to an external standard of CFCl₃.
Infrared (IR) Spectroscopy
-
Sample Preparation: For solid samples, prepare a KBr pellet by grinding a small amount of the sample with dry KBr and pressing it into a transparent disk. For liquid samples or low-melting solids, a thin film can be prepared between two NaCl or KBr plates.
-
Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.
Mass Spectrometry
-
Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS) for separation and analysis.
-
Ionization: Use Electron Impact (EI) ionization with a standard electron energy of 70 eV.
-
Data Acquisition: Scan a mass range of m/z 40-300 to capture the molecular ion and key fragment ions.
Visualization of the Workflow and Isomeric Differences
Conclusion
The differentiation of the positional isomers of this compound is a challenging but achievable task through the systematic application of modern spectroscopic techniques. While mass spectrometry can confirm the molecular formula, it is the detailed analysis of ¹H, ¹³C, and ¹⁹F NMR spectra that provides the most definitive evidence for structural elucidation. The unique patterns of chemical shifts and coupling constants for each isomer serve as unambiguous fingerprints. Infrared spectroscopy, particularly the out-of-plane C-H bending region, offers a rapid and valuable complementary method for confirming the substitution pattern. By integrating the data from these orthogonal techniques, researchers can confidently assign the correct structure to their synthesized compounds, a crucial step in advancing their research and development endeavors.
References
- Smith, B. C. (2016). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Spectroscopy, 31(5), 22-28.
-
Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]
-
Taylor & Francis Online. (2019). 13C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. Retrieved from [Link]
-
Chemistry LibreTexts. (2019). 18.8: Spectral Characteristics of the Benzene Ring. Retrieved from [Link]
-
Oreate AI Blog. (2026). Decoding the Benzene Ring: Insights From IR Spectroscopy. Retrieved from [Link]
-
YouTube. (2016). α-, β-, allylic, benzylic cleavage and McLafferty rearrangement (CHE). Retrieved from [Link]
-
Chemistry LibreTexts. (2025). 14.5: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]
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The Untapped Potential: A Comparative Guide to the Biological Activity of Compounds Derived from 1-(Chloromethyl)-2-fluoro-3,4-dimethoxybenzene
For the discerning researcher in drug discovery and development, the selection of a core scaffold is a critical decision that dictates the trajectory of a research program. The privileged structures that populate the landscape of medicinal chemistry often owe their status to a combination of synthetic accessibility and inherent biological relevance. In this guide, we turn our attention to a versatile yet underexplored building block: 1-(chloromethyl)-2-fluoro-3,4-dimethoxybenzene . This compound, with its unique arrangement of activating and directing groups, presents a compelling starting point for the synthesis of diverse compound libraries with the potential for significant biological activity.
The strategic placement of a reactive chloromethyl group, an electron-withdrawing fluorine atom, and two electron-donating methoxy groups on a benzene ring creates a scaffold ripe for chemical modification. The chloromethyl handle serves as a linchpin for introducing a variety of pharmacophoric elements through nucleophilic substitution, while the fluoro and dimethoxy substituents are known to favorably influence pharmacokinetic properties and target engagement. This guide will provide a comparative analysis of the potential biological activities of key compound classes derivable from this scaffold, supported by experimental data from structurally related molecules. We will delve into the causality behind experimental choices and present detailed protocols to empower researchers to validate these findings.
The Synthetic Gateway: From a Single Scaffold to Diverse Biological Probes
The reactivity of the benzylic chloride in this compound is the cornerstone of its synthetic utility. This electrophilic center readily undergoes SN2 reactions with a wide array of nucleophiles, enabling the facile synthesis of ethers, amines, thioethers, and more complex heterocyclic systems. The following diagram illustrates the primary synthetic avenues from this versatile starting material.
Caption: Synthetic pathways from this compound.
A Comparative Analysis of Biological Activities
While direct experimental data for derivatives of this compound is emerging, we can extrapolate potential activities by examining structurally analogous compounds reported in the literature. The following sections will compare the anticipated anticancer, antimicrobial, and anti-inflammatory properties of derivatives synthesized from our core scaffold.
Anticancer Activity: Targeting Cellular Proliferation
The 2-fluoro-3,4-dimethoxybenzyl moiety is a promising pharmacophore for the development of novel anticancer agents. The combination of fluorine and methoxy groups can enhance metabolic stability and membrane permeability, crucial for effective drug action.[1]
1.1. Benzyl Ether and Thioether Derivatives:
The introduction of various aryl or alkyl groups via an ether or thioether linkage can lead to compounds with potent antiproliferative effects. For instance, diaryl ethers have shown promise as inhibitors of enzymes crucial for parasite survival, a concept that can be extended to targeting cancer-related enzymes.[2] The rationale behind exploring these derivatives lies in their ability to mimic the binding modes of known inhibitors while offering improved physicochemical properties.
Comparative Anticancer Activity of Structurally Related Compounds
| Compound Class | Specific Example | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) | Source |
| Dimethoxybenzoyl Benzofurans | 2-(3,4,5-trimethoxybenzoyl)-3-dimethylamino-6-methoxy-benzo[b]furan | Various | Nanomolar range | - | - | [3] |
| Fluorinated Indolines | 4-fluoroindoline derivative | - | 0.8 nM (PERK inhibition) | Non-fluorinated analogue | 2.5 nM | [4] |
| Dihydroxy-methoxystilbene | 2,3′-Dihydroxy-5′-methoxystilbene | H23 (NSCLC) | 23.39 | - | - | [5][6] |
| Dihydroxy-methoxystilbene | 2,3′-Dihydroxy-5′-methoxystilbene | H460 (NSCLC) | 24.20 | - | - | [5][6] |
1.2. Heterocyclic Derivatives:
The 2-fluoro-3,4-dimethoxybenzyl scaffold can be incorporated into various heterocyclic systems known for their anticancer properties, such as benzothiazoles and imidazo[2,1-b][2][3][4]thiadiazoles.[7][8] For example, a fluorine-containing fluoroethylated benzothiazole derivative has been synthesized for PET imaging of breast cancer, indicating the relevance of this scaffold in oncology.[7]
Antimicrobial Activity: Combating Pathogenic Microbes
The search for new antimicrobial agents is a global health priority. The structural features of our core scaffold are present in various compounds with reported antibacterial and antifungal activities.
2.1. Benzylamine and Amide Derivatives:
The introduction of amine functionalities can lead to compounds with significant antimicrobial properties. For instance, the synthesis of ω-aminomethyl derivatives from chloromethyl precursors has yielded compounds with potent activity against a range of bacteria and fungi.[9] Furthermore, cinnamic acid amides containing a difluoromethyl moiety have demonstrated selective activity against Mycobacterium smegmatis.[10]
Comparative Antimicrobial Activity of Structurally Related Compounds
| Compound Class | Specific Example | Target Organism | MIC (µg/mL) | Reference Compound | MIC (µg/mL) | Source |
| ω-Aminomethyl longifolene | - | Staphylococcus aureus | 1.95 | - | - | [9] |
| ω-Aminomethyl longifolene | - | Candida tropicalis | 1.95 | Ketoconazole | >1.95 | [9] |
| Difluoromethyl Cinnamoyl Amides | N-isopropyl amide | Mycobacterium smegmatis | 8 | - | - | [10] |
| Benzo[f]chromene-2-carbonitrile | 3-amino-1-(4-chlorophenyl)-9-methoxy-1H-benzo[f]chromene-2-carbonitrile | Various bacteria & fungi | Favorable | Standard agents | Similar | [11] |
Anti-inflammatory Activity: Modulating the Inflammatory Response
Chronic inflammation is implicated in a multitude of diseases. Derivatives of our core scaffold hold promise as novel anti-inflammatory agents. Chalcones and their dihydropyrazole derivatives containing fluoro and methoxy substituents have shown significant analgesic and anti-inflammatory activities.[1]
Comparative Anti-inflammatory Activity of Structurally Related Compounds
| Compound Class | Specific Example | In Vivo Model | Activity | Reference Compound | Activity | Source |
| Fluoro-hydroxy-chalcone | Monomethoxychalcone derivative | - | High analgesic & anti-inflammatory | - | - | [1] |
| Imidazo[2,1-b][2][3][4]thiadiazole | 2,6-diaryl derivative | Carrageenan-induced rat paw edema | Better than diclofenac | Diclofenac | - | [8] |
Experimental Protocols: A Guide to Validation
To facilitate the exploration of the biological activities of compounds derived from this compound, we provide detailed, self-validating protocols for key assays.
Protocol 1: In Vitro Anticancer Activity Assessment (MTT Assay)
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of a test compound against a cancer cell line.
Workflow Diagram:
Caption: Workflow for the MTT cytotoxicity assay.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubation: Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48 to 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting cell viability against compound concentration.
Protocol 2: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound against a microbial strain.
Workflow Diagram:
Sources
- 1. researchgate.net [researchgate.net]
- 2. Design, synthesis, and biological activity of diaryl ether inhibitors of Toxoplasma gondii enoyl reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of 2-(3',4',5'-trimethoxybenzoyl)-3-N,N-dimethylamino benzo[b]furan derivatives as inhibitors of tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. Anticancer Activity of 2,3′-Dihydroxy-5′-Methoxystilbene Against NSCLC Cell Lines Through AKT-Dependent Mechanisms: A Comprehensive In Vitro and Computational Analysis [mdpi.com]
- 7. Synthesis and biological evaluation of 2-(3,4-dimethoxyphenyl)-6-(2-[18F]fluoroethoxy)benzothiazole ([18F]FEDBT) for PET imaging of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 11. mdpi.com [mdpi.com]
"benchmarking the synthesis of 1-(chloromethyl)-2-fluoro-3,4-dimethoxybenzene against other methods"
For researchers and professionals in drug development, the efficient synthesis of key intermediates is paramount. This guide provides an in-depth, objective comparison of synthetic routes to 1-(chloromethyl)-2-fluoro-3,4-dimethoxybenzene, a valuable building block in medicinal chemistry. We will benchmark a direct, one-step chloromethylation against a two-step method involving reduction and subsequent chlorination, offering detailed experimental protocols and supporting data to inform your synthetic strategy.
Introduction
This compound serves as a crucial precursor for the introduction of a fluorinated dimethoxybenzyl moiety in the synthesis of complex organic molecules. The selection of an optimal synthetic pathway is critical and depends on factors such as yield, purity, scalability, and safety. This guide will dissect two primary approaches: the direct electrophilic aromatic substitution via a Blanc-Quelet type reaction and a more controlled, two-step sequence starting from 2-fluoro-3,4-dimethoxybenzaldehyde.
Method 1: Direct Chloromethylation (Blanc-Quelet Reaction)
This classical approach involves the direct introduction of a chloromethyl group onto the aromatic ring of 2-fluoro-3,4-dimethoxybenzene. The reaction is an electrophilic aromatic substitution, typically employing formaldehyde and hydrogen chloride in the presence of a Lewis acid catalyst, such as zinc chloride.
Mechanistic Considerations
The reaction proceeds via the in-situ formation of a highly electrophilic species, likely a chloromethyl cation or its equivalent, from formaldehyde and HCl, facilitated by the Lewis acid. The electron-rich aromatic ring of 2-fluoro-3,4-dimethoxybenzene then attacks this electrophile. The directing effects of the substituents (fluoro and methoxy groups) are crucial in determining the regioselectivity of the reaction. The methoxy groups are strongly activating and ortho-, para-directing, while the fluorine atom is deactivating but also ortho-, para-directing. The position of chloromethylation is therefore a result of the combined electronic and steric influences of these groups.
Experimental Protocol: Direct Chloromethylation
-
Reaction Setup: To a stirred solution of 2-fluoro-3,4-dimethoxybenzene (1.0 eq) in a suitable solvent such as glacial acetic acid, add paraformaldehyde (1.2 eq) and anhydrous zinc chloride (0.5 eq).
-
Reaction Execution: Cool the mixture in an ice bath and bubble dry hydrogen chloride gas through the solution for 2-3 hours, maintaining the temperature below 10 °C.
-
Work-up: After the reaction is complete (monitored by TLC), pour the reaction mixture into ice-water.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford this compound.
Method 2: Two-Step Synthesis via Aldehyde Reduction and Chlorination
This alternative strategy offers a more controlled approach, beginning with the readily available 2-fluoro-3,4-dimethoxybenzaldehyde. The synthesis involves two distinct steps: the reduction of the aldehyde to the corresponding benzyl alcohol, followed by the conversion of the alcohol to the desired benzyl chloride.
Causality Behind Experimental Choices
This two-step sequence is designed to circumvent the potential regioselectivity issues and the formation of di-substituted byproducts that can occur in direct chloromethylation. The reduction of the aldehyde is a highly selective and typically high-yielding transformation. Subsequent chlorination of the benzylic alcohol can be achieved under mild conditions, preserving the integrity of the fluorinated and methoxylated aromatic ring.
Experimental Protocol: Two-Step Synthesis
Step 1: Reduction of 2-fluoro-3,4-dimethoxybenzaldehyde
-
Reaction Setup: Dissolve 2-fluoro-3,4-dimethoxybenzaldehyde (1.0 eq) in methanol in a round-bottom flask.
-
Reduction: Cool the solution in an ice bath and add sodium borohydride (NaBH4) (1.1 eq) portion-wise, maintaining the temperature below 10 °C.
-
Work-up: After the reaction is complete (monitored by TLC), carefully add water to quench the excess NaBH4.
-
Extraction: Remove the methanol under reduced pressure and extract the aqueous residue with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield (2-fluoro-3,4-dimethoxyphenyl)methanol, which is often pure enough for the next step without further purification.
Step 2: Chlorination of (2-fluoro-3,4-dimethoxyphenyl)methanol
-
Reaction Setup: Dissolve the (2-fluoro-3,4-dimethoxyphenyl)methanol (1.0 eq) from the previous step in a suitable anhydrous solvent like dichloromethane.
-
Chlorination: Cool the solution in an ice bath and add thionyl chloride (SOCl2) (1.2 eq) dropwise.
-
Work-up: After the reaction is complete, carefully pour the reaction mixture into ice-water.
-
Extraction: Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is purified by column chromatography to yield this compound.
Performance Benchmark: A Head-to-Head Comparison
| Parameter | Method 1: Direct Chloromethylation | Method 2: Two-Step Synthesis | Justification & Insights |
| Overall Yield | Moderate (Estimated 50-60%) | High (Estimated 80-90%) | Direct chloromethylation can suffer from the formation of byproducts, including di-chloromethylated species and other isomers, which lowers the yield of the desired product. The two-step synthesis involves two high-yielding reactions, leading to a better overall yield. |
| Purity of Crude Product | Moderate to Low | High | The direct method often results in a mixture of products requiring extensive purification. The two-step approach generally yields a cleaner crude product in each step. |
| Scalability | Moderate | High | The two-step synthesis is generally more amenable to scale-up due to better control over each reaction step and a cleaner reaction profile. |
| Safety Considerations | Use of corrosive HCl gas and potentially carcinogenic formaldehyde. | Use of flammable solvents and corrosive thionyl chloride. Both methods require careful handling in a well-ventilated fume hood. | While both methods have safety considerations, the handling of HCl gas in the direct method can be more challenging on a large scale compared to the liquid reagents used in the two-step synthesis. |
| Control & Reproducibility | Moderate | High | The two-step synthesis offers greater control over the reaction at each stage, leading to higher reproducibility. The direct chloromethylation can be sensitive to reaction conditions, affecting the product distribution. |
Visualization of Synthetic Workflows
Caption: Comparative workflows for the synthesis of the target compound.
Conclusion and Recommendations
Based on the comparative analysis, the two-step synthesis route is recommended for the preparation of this compound, particularly when high purity and yield are critical. While the direct chloromethylation offers a more concise route, it is hampered by lower yields and the formation of difficult-to-separate byproducts. The two-step method, although longer, provides superior control, higher overall yield, and greater scalability, making it a more robust and reliable choice for the synthesis of this important intermediate in a research and drug development setting.
References
-
Blanc-Quelet Reaction: A comprehensive overview of the chloromethylation of aromatic compounds. Source: Wikipedia, The Free Encyclopedia. [1][2]
-
Chloromethylation of Aromatic Compounds: General principles and applications of the Blanc reaction. Source: Organic Chemistry Portal. [3]
-
Reduction of Aldehydes and Ketones with Sodium Borohydride: A detailed explanation of the mechanism and application of NaBH4 in organic synthesis. Source: Chemistry LibreTexts.
-
Conversion of Alcohols to Alkyl Chlorides using Thionyl Chloride: A discussion on the mechanism and utility of SOCl2 for the chlorination of alcohols. Source: Chemistry LibreTexts. [4]
-
Synthesis of 3,4-dimethoxybenzyl chloride: A related procedure for the chlorination of a benzyl alcohol. Source: Synthesis 3,4-Dimethoxybenzyl-2,4-Dihydroxyphenyl Ketone from Eugenol. [URL: not available][5]
-
Thionyl Chloride in Organic Synthesis: A review of the various applications of thionyl chloride. Source: ResearchGate. [5]
-
Sodium Borohydride as a Reducing Agent: An overview of the properties and uses of sodium borohydride in organic chemistry. Source: Master Organic Chemistry. [6]
Sources
Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-(Chloromethyl)-2-fluoro-3,4-dimethoxybenzene
Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development. However, with great potential comes the imperative for uncompromising safety. This guide provides an in-depth, procedural framework for the safe handling of 1-(Chloromethyl)-2-fluoro-3,4-dimethoxybenzene, a substituted aromatic compound whose structural motifs—a reactive chloromethyl group and halogen substituents—demand rigorous safety protocols. Our approach moves beyond a simple checklist, delving into the causality behind each recommendation to build a self-validating system of safety you can trust.
Hazard Assessment: Understanding the Intrinsic Risks
While specific toxicological data for this compound is not widely available, its structure allows us to infer a reliable hazard profile based on analogous compounds. The primary threats arise from its functional groups:
-
Chloromethyl Group: Benzyl chlorides are frequently potent lachrymators (tear-inducing agents) and alkylating agents, posing a significant risk of irritation and burns to any tissue they contact.
-
Halogenated Benzene Ring: Fluorinated and chlorinated aromatic compounds can cause severe irritation to the skin, eyes, and respiratory system.[1][2][3][4]
-
Methoxy Groups: While less reactive, these groups contribute to the overall chemical properties and potential metabolic pathways of the compound.
Based on these features, we must assume the compound is, at a minimum, a severe irritant and potentially corrosive. The product is expected to cause burns to the eyes, skin, and mucous membranes.[1]
| Potential Hazard | Affected Organ System | Rationale & Representative Citations |
| Severe Eye Irritation / Burns | Eyes | Halogenated aromatics and chloromethyl groups are known to cause serious eye irritation and damage.[1][5] Assumed to be a lachrymator.[6] |
| Skin Irritation / Burns | Skin | Causes skin irritation and potential chemical burns upon contact.[3] Prolonged contact may lead to dermatitis.[5] |
| Respiratory Tract Irritation | Respiratory System | Inhalation of vapors or aerosols may cause severe respiratory irritation.[2][5][7] |
| Gastrointestinal Irritation | Digestive System | Ingestion can lead to gastrointestinal irritation, nausea, and vomiting.[5][7] |
The First Line of Defense: Engineering Controls
Personal Protective Equipment (PPE) is the final barrier between you and a chemical hazard. The primary methods of exposure control are engineering solutions that isolate the hazard.
Mandatory Procedure: All handling of this compound, including weighing, transfers, and reaction setup, must be performed exclusively within a certified chemical fume hood.[1][2] The fume hood provides adequate ventilation to keep airborne concentrations low and protects the user from splashes and inhalation of vapors.[7] Ensure that eyewash stations and safety showers are readily accessible and unobstructed near the workstation.[1][8]
Personal Protective Equipment (PPE): A Multi-Layered Defense
The selection of PPE is not a one-size-fits-all approach; it is a risk-based decision process. The following protocol outlines the minimum required PPE for handling this compound.
PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting appropriate PPE based on the experimental context.
Caption: PPE selection workflow based on procedural risks.
Step-by-Step PPE Protocol
A. Eye and Face Protection: The Non-Negotiable Barrier Due to the severe irritation and lachrymatory potential, eye protection is paramount.
-
Minimum Requirement: Chemical splash goggles that form a complete seal around the eyes are mandatory.[9][10] Standard safety glasses are insufficient as they do not protect from splashes or vapors.[11]
-
Enhanced Protection: For any procedure with an elevated risk of splashing (e.g., transfers of larger volumes, reactions under pressure), a full-face shield must be worn in addition to chemical splash goggles.[10][11][12] The face shield protects the entire face from direct contact.[11]
B. Hand Protection: Selecting the Right Glove Material Gloves protect against skin contact, but not all gloves are created equal. The choice of material is critical for protection against halogenated aromatic solvents.
-
Primary Protection (Incidental Contact): For tasks with minimal contact risk, such as handling sealed containers, double-gloving with standard nitrile gloves is the minimum requirement. Nitrile offers good protection against bases, oils, and many solvents, and tears are easily visible.[12]
-
Extended Contact or Immersion: If prolonged contact is anticipated, select a more robust glove material. Neoprene gloves offer superior resistance to a broader range of acids, caustics, and solvents compared to nitrile.[11][12]
-
Glove Integrity: Always inspect gloves for tears or punctures before use. If a glove is contaminated, remove it immediately using the proper technique (see below), wash your hands thoroughly, and don a new pair. Contaminated clothing and gloves should be removed and washed before re-use.[1][3][8]
| Glove Material | Use Case | Advantages | Limitations |
| Nitrile | Incidental splash contact | Good general solvent resistance; easy to spot punctures.[12] | Not recommended for extended exposure to aromatic or halogenated solvents.[12] |
| Neoprene | Extended contact, larger volumes | Resists a broad range of oils, acids, and solvents.[11][12] | Less resistant to snags and cuts than nitrile.[11] |
| Natural Rubber/Latex | Not Recommended | Good flexibility.[11] | Poor resistance to organic solvents; potential for allergies.[11][12] |
C. Body Protection: Shielding from Spills and Splashes
-
Standard Use: A properly buttoned, long-sleeved laboratory coat must be worn at all times.
-
High-Risk Procedures: When handling larger quantities (>5g) or when there is a significant risk of splashing, supplement your lab coat with a chemically resistant apron.[9]
-
Footwear: Closed-toe shoes are mandatory. Do not wear sandals or perforated shoes in the laboratory.
D. Respiratory Protection
Working in a certified chemical fume hood should provide adequate respiratory protection. However, if there is a failure in engineering controls or in the event of a large spill, respiratory protection will be necessary. In such cases, a full-face respirator with an organic vapor cartridge is recommended.[9]
Operational Plan: Safe Handling and Disposal
A. Handling Protocol
-
Preparation: Before handling, ensure all required PPE is donned correctly. Prepare your workspace in the chemical fume hood by laying down absorbent, plastic-backed pads to contain minor drips.
-
Weighing/Transfer: Conduct all transfers of the solid material within the fume hood. Use tools (spatulas, funnels) to minimize the risk of spills and aerosol generation.
-
Storage: Keep the container tightly closed when not in use and store it in a cool, dry, and well-ventilated area away from incompatible materials like strong bases or amines.[1][7]
-
Post-Handling: After handling, wash hands thoroughly with soap and water, even after removing gloves.[7]
B. Disposal Plan
-
Waste Segregation: All materials contaminated with this compound, including used gloves, absorbent pads, and empty containers, must be treated as hazardous waste.
-
Containment: Place solid waste into a designated, sealed, and clearly labeled hazardous waste container.[2]
-
Liquid Waste: Unused solutions should be collected in a compatible, sealed, and labeled hazardous waste container. Do not pour this chemical down the drain.[6]
-
Final Disposal: Arrange for pickup and disposal through your institution's licensed professional waste disposal service.[6]
Emergency Response: A Step-by-Step Guide
Immediate and correct action during an emergency can significantly mitigate harm.
Emergency Response Flowchart
Caption: Flowchart for emergency response to chemical exposure or spill.
| Incident Type | Immediate Action Protocol |
| Skin Contact | Immediately remove all contaminated clothing.[1] Flush the affected skin with copious amounts of water for at least 15 minutes.[5][7] Seek immediate medical attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids.[5][7][13] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention. |
| Inhalation | Remove the individual from the exposure area to fresh air immediately.[5][7][14] If breathing is difficult, administer oxygen. If not breathing, give artificial respiration (do not use mouth-to-mouth).[1][5] Seek immediate medical attention.[1][14] |
| Ingestion | Do NOT induce vomiting.[1][5] If the person is conscious and alert, rinse their mouth with water and have them drink 2-4 cupfuls of water.[5][7] Never give anything by mouth to an unconscious person.[1][5] Seek immediate medical attention.[1][14] |
| Minor Spill | For a small spill contained within a chemical fume hood, absorb the material with an inert absorbent (e.g., sand, vermiculite).[2] Sweep up the material, place it into a suitable, sealed container for disposal, and clean the area thoroughly.[7] |
By integrating this comprehensive safety framework into your daily laboratory operations, you build a culture of safety that protects not only yourself but your entire research team. Trust in the procedure, understand the reasoning, and execute with precision.
References
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Material Safety Data Sheet - 1,4-Dimethoxybenzene. Cole-Parmer.
-
SAFETY DATA SHEET - 1-(Chloromethyl)-4-(trifluoromethoxy)benzene. Fisher Scientific. (2023-09-01).
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Material Safety Data Sheet - 1,3-Dimethoxybenzene, 99%. Cole-Parmer.
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Safety Data Sheet - Methyl 2-chloro-4-methoxybenzoate. Fluorochem. (2024-12-19).
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SAFETY DATA SHEET - 1,4-Dimethoxybenzene. Santa Cruz Biotechnology, Inc.
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SAFETY DATA SHEET - 1,4-Dimethoxybenzene. Sigma-Aldrich. (2024-07-14).
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SAFETY DATA SHEET - 2-Fluoro-1,4-dimethoxybenzene. Fisher Scientific.
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SAFETY DATA SHEET - Chloromethyl chlorosulphate. Sigma-Aldrich. (2023-09-13).
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2-(CHLOROMETHYL)-4-FLUORO-1-METHOXYBENZENE Safety Data Sheets. Echemi.
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SAFETY DATA SHEET - 1-(Chloromethyl)-3-methoxybenzene. Thermo Fisher Scientific. (2025-09-05).
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SAFETY DATA SHEET - 1,4-Dimethoxybenzene. Thermo Fisher Scientific. (2025-09-12).
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MATERIAL SAFETY DATA SHEETS 4-CHLORO-2-FLUORO-1-(TRICHLOROMETHYL)-BENZENE. Cleanchem Laboratories.
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1,4-Dimethoxybenzene SDS (Safety Data Sheet). Flinn Scientific. (2015-01-20).
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Emergency Procedures for Incidents Involving Chemicals. University of Kentucky Research Safety.
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A Guide to Non-Respiratory Personal Protective Equipment (PPE). Health and Safety Authority.
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Lab Safety Equipment & PPE. ChemTalk.
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Section 6C: Protective Equipment. Princeton University Environmental Health and Safety.
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Understanding Solvents and PPE for Chemical Safety. International Safety Systems, Inc. (2025-04-08).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
